H-Cys(4-methoxytrityl)-OH
Description
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Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINHNNAIDVCEZ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to S-(4-methoxytrityl)-L-cysteine: Properties and Strategic Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thiol Protection in Peptide Synthesis
In the intricate field of peptide and protein synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture and biological function. The thiol group of cysteine presents a unique challenge due to its high nucleophilicity, which can lead to undesirable side reactions such as alkylation, acylation, or oxidation during peptide chain elongation. Consequently, robust and selectively cleavable protecting groups are essential. Among these, the 4-methoxytrityl (Mmt) group stands out for its exceptional acid lability, offering a level of synthetic versatility that is critical for the construction of complex, disulfide-bridged peptides and other modified structures.
This guide provides an in-depth exploration of the chemical properties of S-(4-methoxytrityl)-L-cysteine (H-Cys(Mmt)-OH) and its practical application in modern peptide synthesis, primarily through its Nα-Fmoc protected form, Fmoc-Cys(Mmt)-OH. We will delve into the causality behind its use, provide field-proven experimental protocols, and offer insights into its strategic deployment for advanced drug development and research.
Section 1: Core Chemical and Physical Properties
H-Cys(4-methoxytrityl)-OH is a derivative of the amino acid L-cysteine where the thiol group is protected by a 4-methoxytrityl group. This protection is crucial for its application in peptide synthesis.
Chemical Structure and Identifiers
The foundational characteristics of H-Cys(4-methoxytrityl)-OH are summarized below, providing key data for its identification and use.
Diagram 1: Chemical Structure of H-Cys(4-methoxytrityl)-OH
A simplified 2D representation of H-Cys(4-methoxytrityl)-OH.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-[[(4-methoxyphenyl)(diphenyl)methyl]sulfanyl]propanoic acid | [1] |
| Synonyms | H-Cys(Mmt)-OH, S-(4-Methoxytrityl)-L-cysteine | [2] |
| CAS Number | 177582-20-6 | [3] |
| Molecular Formula | C₂₃H₂₃NO₃S | [1] |
| Molecular Weight | 393.5 g/mol | [1] |
| Appearance | Typically a white to off-white solid or powder. | |
| Storage Temperature | -15°C | [3] |
Solubility Profile
While quantitative solubility data for H-Cys(Mmt)-OH is not extensively published, the solubility of its Nα-Fmoc protected counterpart, Fmoc-Cys(Mmt)-OH, is well-understood in the context of solid-phase peptide synthesis (SPPS).
| Solvent | Solubility and Use | Reference(s) |
| N,N-Dimethylformamide (DMF) | Highly soluble. A standard solvent for SPPS, used for both coupling reactions and washing steps. However, it can degrade over time to release dimethylamine, which can prematurely remove the Fmoc group.[4][5] | [4][5] |
| N-Methyl-2-pyrrolidone (NMP) | Highly soluble. Often preferred over DMF for its higher polarity and greater stability, which can improve coupling efficiency, especially for hydrophobic peptides.[4][6] | [4][6] |
| Dichloromethane (DCM) | Soluble. Commonly used as a solvent for the selective deprotection of the Mmt group and for resin swelling.[4] | [4] |
Section 2: The 4-Methoxytrityl (Mmt) Protecting Group in Action
The utility of H-Cys(Mmt)-OH in peptide synthesis is almost exclusively realized through its Nα-Fmoc protected form, Fmoc-Cys(Mmt)-OH . The Mmt group's defining characteristic is its extreme acid sensitivity, which allows for its selective removal under very mild acidic conditions that leave other, more robust acid-labile protecting groups, such as tert-butyl (tBu) and trityl (Trt), intact.[7][8]
The Rationale for Extreme Acid Lability
The methoxy group on one of the phenyl rings of the trityl moiety plays a critical electronic role. By donating electron density into the aromatic system, it stabilizes the resulting carbocation that forms upon acid-catalyzed cleavage. This stabilization significantly lowers the activation energy for deprotection, making the Mmt group approximately 100-fold more acid-labile than the standard trityl (Trt) group. This allows for a high degree of orthogonality in protecting group strategy.
Selective Deprotection: A Step-by-Step Protocol
The selective removal of the Mmt group on-resin is a cornerstone technique for the synthesis of complex peptides, particularly those requiring specific disulfide bond patterns or side-chain modifications.
Protocol 1: On-Resin Selective Deprotection of the Mmt Group
-
Resin Swelling: Swell the peptide-resin thoroughly in dichloromethane (DCM) in a suitable reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) or triethylsilane (TES) in DCM (v/v).
-
Expertise & Experience: The inclusion of a scavenger such as TIS or TES is critical.[9] Upon cleavage, the Mmt cation is formed, which can re-attach to the thiol or alkylate other sensitive residues like tryptophan. The silane scavenger irreversibly reduces the Mmt cation, preventing these side reactions and driving the deprotection to completion.[10][11]
-
-
Deprotection Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin. Agitate gently for 2-3 minutes. The solution will typically turn a bright yellow color due to the formation of the Mmt cation.
-
Iterative Treatment: Drain the solution and repeat the treatment with fresh deprotection cocktail for 2-3 minute intervals until the yellow color is no longer observed upon addition of the cocktail. This typically requires 3-5 cycles.[9]
-
Washing: Thoroughly wash the resin with DCM to remove all traces of TFA and the scavenged Mmt group.
-
Neutralization (Optional but Recommended): Wash the resin with a solution of 1-5% N,N-diisopropylethylamine (DIEA) in DCM or DMF to neutralize any residual acid.
-
Final Washes: Wash the resin extensively with DMF to prepare it for the subsequent reaction, such as disulfide bond formation or side-chain labeling.
Diagram 2: Mmt Deprotection Mechanism
Mechanism of acid-catalyzed Mmt group cleavage and scavenger action.
Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The true value of H-Cys(Mmt)-OH is realized in Fmoc-based SPPS, where it enables sophisticated synthetic strategies.
General Protocol for Incorporation of Fmoc-Cys(Mmt)-OH
The incorporation of Fmoc-Cys(Mmt)-OH into a growing peptide chain follows standard SPPS protocols.
Protocol 2: Standard Coupling of Fmoc-Cys(Mmt)-OH in SPPS
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) and perform the initial Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF.[12][13]
-
Activation: In a separate vessel, dissolve Fmoc-Cys(Mmt)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HATU or HCTU (3-5 equivalents) in DMF. Add a base, typically DIEA (6-10 equivalents).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 30-60 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Proceed to the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
Strategy for Regioselective Disulfide Bond Formation
A powerful application of Cys(Mmt) is the on-resin formation of specific disulfide bonds in peptides containing multiple cysteine residues. This is achieved by using an orthogonal protecting group combination, such as Mmt and Acetamidomethyl (Acm).
Diagram 3: Orthogonal Disulfide Bond Formation Workflow
Workflow for creating two distinct disulfide bonds using Mmt and Acm protection.
Experimental Workflow:
-
Synthesize the linear peptide on a solid support, incorporating Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.
-
Selectively deprotect the Mmt groups using the mild acid protocol (Protocol 1). The Acm groups remain intact.
-
Form the first disulfide bond by oxidizing the newly freed thiol groups. A variety of on-resin oxidation reagents can be used, such as N-chlorosuccinimide (NCS) or thallium(III) trifluoroacetate.[14][15]
-
Cleave the Acm groups and form the second disulfide bond. This is typically done after the first cyclization, often using iodine in a solvent like methanol.[16]
-
Perform the final cleavage of the peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail.
This orthogonal strategy provides precise control over disulfide bridge formation, which is crucial for the synthesis of many therapeutic peptides and proteins that require a specific three-dimensional structure for their activity.
Section 4: Conclusion and Future Outlook
S-(4-methoxytrityl)-L-cysteine, utilized as Fmoc-Cys(Mmt)-OH, is an indispensable tool in the arsenal of the modern peptide chemist. Its key attribute—extreme acid lability—provides a level of finesse and control that is essential for complex synthetic endeavors. The ability to selectively unmask a thiol group on a solid support opens the door to a wide array of modifications, from regioselective disulfide bond formation to the site-specific attachment of labels, linkers, or cytotoxic payloads in the development of antibody-drug conjugates. As the demand for more complex and potent peptide-based therapeutics continues to grow, the strategic and well-understood application of reagents like H-Cys(Mmt)-OH will remain a critical component of innovation and success in the field.
References
-
Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. (n.d.). Biotage. [Link]
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An Effective Method of On-Resin Disulfide Bond Formation in Peptides. (n.d.). ElectronicsAndBooks. [Link]
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N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. (2013). ACS Publications - Organic Letters. [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). MDPI. [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (2014). ResearchGate. [Link]
-
Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. (1996). PubMed. [Link]
-
Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides. (n.d.). PMC - NIH. [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]
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TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications - Organic Process Research & Development. [Link]
-
Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (2014). ResearchGate. [Link]
-
(a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... (n.d.). ResearchGate. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC. [Link]
-
The Role of Triethylsilane in Modern Organic Synthesis: A Focus on Reduction and Deprotection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
H-D-Cys(Mmt)-OH | C23H23NO3S | CID 25015247. (n.d.). PubChem - NIH. [Link]
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One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2021). PMC - NIH. [Link]
-
Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. (1992). Semantic Scholar. [Link]
-
Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. (1992). The University of Manchester - Research Explorer. [Link]
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Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec Peptides. [Link]
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177582-20-6 | H-CYS(MMT)-OH. (n.d.). Next Peptide. [Link]
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Fmoc-Cys(Mmt)-OH [177582-21-7]. (n.d.). Aapptec Peptides. [Link]
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The Chemical Profile of Fmoc-Cys(MMt)-OH: Purity and Applications. (n.d.). Fmoc Amino Acids. [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. [Link]
-
Chemical Synthesis of Torenia Plant Pollen Tube Attractant Proteins by KAHA Ligation. (n.d.). University of Vienna. [Link]
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A Senior Application Scientist's Guide to the Stability and Handling of H-Cys(4-methoxytrityl)-OH
Ensuring the Integrity of a Critical Reagent in Advanced Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Lynchpin of Controlled Cysteine Chemistry
In the intricate world of solid-phase peptide synthesis (SPPS), particularly under Fmoc/tBu strategies, the precise and orthogonal protection of reactive side chains is paramount. H-Cys(4-methoxytrityl)-OH, often referred to as Cys(Mmt)-OH (when the N-terminus is unprotected) or more commonly in its Fmoc-protected form, Fmoc-Cys(Mmt)-OH, stands as a cornerstone reagent for introducing cysteine residues. Its utility is defined by the unique properties of the 4-methoxytrityl (Mmt) group, which provides robust protection for the nucleophilic thiol side chain while allowing for its selective removal under exceptionally mild acidic conditions.[1][2]
This strategic advantage enables complex synthetic routes, such as on-resin disulfide bond formation, without disturbing other acid-labile protecting groups like tert-butyl (tBu) or even the more robust trityl (Trt) group.[1][2][3] However, the very lability that makes the Mmt group so valuable also renders the reagent susceptible to degradation if not stored and handled with the rigor and understanding it demands.
This guide moves beyond simple storage temperature recommendations. As field-proven scientists, we understand that true experimental success lies in grasping the underlying chemical principles. Here, we will dissect the causality behind the stability profile of H-Cys(4-methoxytrityl)-OH, provide validated protocols for its storage and handling, and establish a self-validating system for quality control, ensuring the integrity of your starting material and the success of your synthesis.
Chapter 1: The Chemical Nature of the 4-Methoxytrityl (Mmt) Group
The functionality of H-Cys(4-methoxytrityl)-OH is dictated by the Mmt protecting group. Structurally, it is a triphenylmethyl (trityl) group bearing a methoxy substituent at the para position of one of the phenyl rings.
This seemingly minor modification has profound electronic effects. The methoxy group is an electron-donating group, which stabilizes the trityl carbocation intermediate formed during acid-catalyzed cleavage. This stabilization significantly lowers the activation energy required for deprotection, making the Mmt group far more acid-sensitive than its parent trityl (Trt) group.[1]
Key Mechanistic Insight: The cleavage of the Mmt group proceeds via an SN1-type mechanism initiated by protonation of the sulfur atom. The subsequent departure of the thiol creates a resonance-stabilized 4-methoxytrityl carbocation. The stability of this cation is the primary reason for the group's high acid lability.
It is this enhanced lability that allows for its selective removal with very dilute concentrations of trifluoroacetic acid (TFA), typically 0.5-1% in dichloromethane (DCM).[1][3][4][5][6][7] Under these conditions, other protecting groups like tBu and Trt remain fully intact, providing the essential orthogonality for advanced synthetic strategies.[1][3][6]
Chapter 2: Critical Factors Influencing Stability
The integrity of solid H-Cys(4-methoxytrityl)-OH is threatened by three primary environmental factors: Acidity, Oxidation, and Temperature. Understanding and mitigating these factors is non-negotiable for maintaining the reagent's purity and reactivity.
2.1 Acidity and pH
The Mmt group is highly susceptible to cleavage by acid.[1][8] While this is desirable during planned deprotection steps, accidental exposure to acidic contaminants during storage or handling can lead to premature deprotection.
-
Atmospheric Contaminants: Acidic gases in the laboratory atmosphere (e.g., HCl, TFA vapors) can settle on the solid reagent, causing slow degradation at the surface.
-
Moisture: Hygroscopic by nature, the reagent can absorb atmospheric moisture.[9] This moisture can dissolve acidic impurities, creating micro-environments where acid-catalyzed hydrolysis can occur.
2.2 Oxidation
The free thiol group of cysteine is highly prone to oxidation, primarily forming disulfide-bonded dimers (cystine). While the Mmt group provides protection, any premature deprotection immediately exposes a vulnerable thiol.
-
Atmospheric Oxygen: In the presence of oxygen, the newly exposed thiol can readily oxidize.[9] This is a critical failure mode, as the resulting dimer represents a significant impurity that can terminate peptide chain growth or lead to undesired byproducts.
-
Chain Reaction: The degradation can be self-propagating. A small amount of Mmt cleavage exposes thiols, which can then participate in redox reactions, potentially accelerating the degradation of the bulk material.
2.3 Temperature
Chemical degradation reactions, including hydrolysis and oxidation, are accelerated at higher temperatures. While the solid material is more stable than solutions, ambient temperature fluctuations can be detrimental over the long term.
-
Kinetic Acceleration: Storing the reagent at room temperature increases the kinetic energy of the molecules, raising the probability that degradation reactions will overcome their activation energy barrier.[10]
-
Freeze-Thaw Cycles: For solutions, repeated freeze-thaw cycles should be avoided as they can degrade the peptide.[10] While less critical for the solid amino acid, it's a principle of good practice that underscores the importance of stable storage conditions.
}
Figure 1. Logical diagram of factors leading to the degradation of H-Cys(Mmt)-OH.
Chapter 3: Validated Storage and Handling Protocols
Adherence to a strict storage and handling protocol is the most effective strategy to preserve the integrity of H-Cys(4-methoxytrityl)-OH. These protocols are designed to create a self-validating system by minimizing exposure to the degradation factors identified above.
3.1 Storage Conditions
The primary goal of storage is to provide a cold, dry, and inert environment.
| Condition | Recommendation | Rationale |
| Long-Term | -20°C or colder, under an inert atmosphere (Argon or Nitrogen). [11][12][13] The original manufacturer's container, preferably sealed, should be used. For repackaged material, use vials with PTFE-lined caps. | Sub-zero temperatures drastically reduce the rate of all chemical degradation pathways.[10] An inert atmosphere displaces oxygen and moisture, directly preventing oxidation and minimizing potential acid-catalyzed hydrolysis.[14][15][16] |
| Short-Term | 2-8°C in a desiccator. [17] This is suitable for material that will be used within a few weeks. The container must be tightly sealed. | Refrigeration slows degradation compared to ambient temperature. The desiccator provides a crucial moisture-free environment to prevent hydrolysis. |
| In-Use (Benchtop) | Allow the container to equilibrate to room temperature in a desiccator before opening. [9][11] Minimize the time the container is open. Purge with inert gas before re-sealing if possible. | This is a critical, often overlooked step. Opening a cold vial causes atmospheric moisture to condense on the cold solid, introducing water directly into the product.[9][11] Equilibration prevents this condensation. |
3.2 Experimental Protocol: Weighing and Dispensing
This protocol is designed for handling air- and moisture-sensitive reagents and should be followed rigorously.[14][15][16][18]
-
Preparation: Place the sealed container of H-Cys(Mmt)-OH and a secondary, sealable container (e.g., a clean, dry flask) inside a desiccator. Allow the primary container to warm to ambient laboratory temperature (approx. 30-60 minutes).
-
Inert Environment: Perform all subsequent steps inside a fume hood or, for maximum protection, a glove box with a positive pressure of Argon or Nitrogen.[18]
-
Dispensing:
-
Quickly open the primary container.
-
Using a clean, dry spatula, weigh the desired amount of the reagent onto weigh paper and transfer it promptly to the secondary container.[18]
-
Do not return any unused material to the primary container.
-
-
Resealing:
-
Wipe the threads of the primary container with a lint-free cloth (e.g., Kimwipe) to ensure a tight seal.
-
If available, briefly purge the headspace of the container with a gentle stream of Argon or Nitrogen.
-
Tightly reseal the cap. Reinforce the seal with Parafilm for long-term storage.
-
-
Storage Return: Immediately return the primary container to its recommended storage condition (-20°C or 2-8°C).
}
Figure 2. Recommended workflow for handling solid H-Cys(Mmt)-OH.
Chapter 4: Quality Control and Purity Assessment
Trust, but verify. The integrity of your synthesis depends on the purity of your starting materials. A simple analytical check upon receiving a new batch or after extended storage is a hallmark of robust science. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.[4][5][17][19][20]
4.1 Identifying Degradation Products
-
Mmt Cleavage: The primary degradation product will be H-Cys-OH (or its Fmoc-protected version if starting with Fmoc-Cys(Mmt)-OH). This compound is significantly more polar and will have a much shorter retention time on a reverse-phase HPLC column.
-
Oxidation: The formation of the disulfide dimer will result in a new peak, typically with a retention time different from the parent compound.
4.2 Experimental Protocol: HPLC Purity Analysis
This is a general-purpose method suitable for assessing the purity of Fmoc-Cys(Mmt)-OH.
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile or a 1:1 mixture of Acetonitrile:Water.
-
Sonicate briefly to ensure complete dissolution.
-
-
HPLC Conditions:
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 or 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 301 nm (for Fmoc group) |
| Injection Volume | 10 µL |
-
Data Interpretation:
-
Pristine Sample: A high-purity sample (>98%) will show a single major peak.[4][17][19]
-
Degraded Sample: The presence of significant secondary peaks, particularly early-eluting polar peaks, indicates Mmt cleavage. The purity is calculated based on the area-under-the-curve percentage of the main peak. Any batch with purity below 95% should be regarded with suspicion and may not be suitable for critical applications.
-
Conclusion: A Foundation of Quality
H-Cys(4-methoxytrityl)-OH is an enabling reagent for modern peptide chemistry, but its high reactivity demands commensurate respect in its storage and handling. By understanding its inherent acid lability and susceptibility to oxidation, researchers can implement protocols that safeguard its integrity. The core principles are simple but non-negotiable: keep it cold, keep it dry, and keep it inert. Integrating routine quality control via HPLC transforms this best practice into a self-validating system, ensuring that every synthesis begins with a foundation of quality and maximizing the probability of a successful outcome.
References
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Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]
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Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. (n.d.). Tufts University. Retrieved from [Link]
-
The Abundant Versatility of the 4-Methoxytrityl Group. (n.d.). CBL Patras. Retrieved from [Link]
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Alternatives to the 4,4'-dimethoxytrityl (DMTr) protecting group. (2025, August 6). Request PDF. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
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Fmoc-Cys(Mmt)-OH [177582-21-7]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Proper Storage and Handling Guidelines for Peptides. (2024, January 29). Yanfen Biotech. Retrieved from [Link]
-
The Chemical Profile of Fmoc-Cys(MMt)-OH: Purity and Applications. (n.d.). Hopax. Retrieved from [Link]
-
Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Strategic Advantage of Mmt Protection in Fmoc-Cys(Mmt)-OH for Peptide Synthesis. (n.d.). Iris Biotech. Retrieved from [Link]
-
Fmoc-Cys(MMt)-OH CAS 177582-21-7 Assay >99.0% (HPLC) Factory. (n.d.). Ruifu Chemical. Retrieved from [Link]
-
Fmoc-Cys(Mmt)-OH. (n.d.). CEM Corporation. Retrieved from [Link]
-
Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148-153. Retrieved from [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). MDPI. Retrieved from [Link]
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- 3. peptide.com [peptide.com]
- 4. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-Cys(Mmt)-OH [cem.com]
- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bachem.com [bachem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 13. Fmoc-Cys(Mmt)-OH, 177582-21-7 | BroadPharm [broadpharm.com]
- 14. web.mit.edu [web.mit.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Fmoc-Cys(4-methoxytrityl)-OH = 98 HPLC 177582-21-7 [sigmaaldrich.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Fmoc-Cys(4-methoxytrityl)-OH = 98 HPLC 177582-21-7 [sigmaaldrich.com]
- 20. ruifuchem.com [ruifuchem.com]
Role of H-Cys(4-methoxytrityl)-OH in orthogonal peptide synthesis strategy
An In-depth Technical Guide: The Strategic Role of H-Cys(4-methoxytrityl)-OH in Orthogonal Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise construction of disulfide bonds is a critical determinant in the synthesis of structurally and functionally accurate peptides and proteins. This is particularly true for a significant class of therapeutics and research molecules whose biological activity is contingent on a specific disulfide-linked architecture. This technical guide provides a deep dive into the strategic application of H-Cys(4-methoxytrityl)-OH, a cornerstone reagent in modern orthogonal peptide synthesis. We will elucidate the chemical principles that govern the utility of the 4-methoxytrityl (Mmt) protecting group, detail its selective cleavage, and present its application in the controlled formation of disulfide bridges. This document is designed to be a practical and authoritative resource, offering field-proven insights and detailed protocols for scientists at the forefront of peptide research and drug development.
The Principle of Orthogonality in Multi-Cysteine Peptide Synthesis
The synthesis of peptides containing multiple cysteine residues poses a formidable challenge: controlling the promiscuous oxidation of thiol side chains to form specific, predetermined disulfide bonds. An uncontrolled oxidation of a linear peptide with multiple free cysteines will invariably lead to a heterogeneous mixture of disulfide isomers, a scenario that is synthetically inefficient and often results in biologically inactive molecules.
The solution to this challenge lies in the concept of orthogonal protection .[1][2] This strategy employs a suite of protecting groups for the cysteine thiol, each removable under a unique set of chemical conditions that do not affect the others.[1][3] This allows for the sequential and regioselective deprotection of specific cysteine pairs for controlled disulfide bond formation. The 4-methoxytrityl (Mmt) group is a pivotal component of this strategy, particularly within the widely used Fmoc solid-phase peptide synthesis (SPPS) framework.[4][5]
The Chemical Basis of the Mmt Group's Utility
The 4-methoxytrityl (Mmt) group is a derivative of the trityl (Trt) group, distinguished by a methoxy substituent on one of the phenyl rings. This seemingly minor modification has profound implications for its chemical properties and, consequently, its synthetic applications.
-
Enhanced Acid Lability: The Mmt group is characterized by its high sensitivity to acidic conditions.[6] It is significantly more acid-labile than the parent Trt group and can be quantitatively cleaved using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in the range of 0.5-2%.[5][6][7][8][9] This heightened sensitivity is due to the electron-donating nature of the methoxy group, which stabilizes the carbocation intermediate formed during acid-mediated cleavage.[10]
-
True Orthogonality in Fmoc SPPS: The Mmt group's deprotection conditions are orthogonal to the standard procedures in Fmoc SPPS. It is stable to the basic conditions (typically 20-30% piperidine in DMF) used for the removal of the Nα-Fmoc group.[11] Furthermore, its removal with dilute TFA does not affect more robust, acid-labile side-chain protecting groups such as tert-butyl (tBu), Boc, or even the Trt group (though caution is advised to prevent partial Trt removal).[7][11][12] This differential lability is the key to its strategic deployment.
Data Presentation: Comparative Acid Lability of Cysteine Protecting Groups
The following table provides a comparative overview of the conditions required for the cleavage of common acid-labile cysteine protecting groups, illustrating the unique position of the Mmt group.
| Protecting Group | Typical Cleavage Conditions | Relative Acid Lability | Orthogonality to Fmoc Deprotection |
| 4-Methoxytrityl (Mmt) | 0.5-2% TFA in DCM [5][7][8] | Very High | Yes |
| Trityl (Trt) | >10% TFA in DCM | High | Yes |
| Diphenylmethyl (Dpm) | 60-90% TFA in DCM[13] | Moderate | Yes |
| tert-Butyl (tBu) | Strong acids (e.g., HF) | Low | Yes |
Experimental Workflow: On-Resin Regioselective Disulfide Bond Formation
This section outlines a validated, step-by-step protocol for the selective deprotection of a Cys(Mmt) residue and the subsequent on-resin formation of the first disulfide bond in a multi-cysteine peptide.
Objective: To form the first of two disulfide bonds in a resin-bound peptide with the sequence ...Cys(Mmt)...Cys(Acm)...Cys(Mmt)...Cys(Acm)... where the first bond is between the two Mmt-protected cysteines.
Materials:
-
Peptide-resin with orthogonally protected cysteine residues.
-
Deprotection Solution: 1% TFA, 5% Triisopropylsilane (TIS) in DCM.
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Oxidation Solution: 1 equivalent of N-chlorosuccinimide (NCS) in DMF.
-
Washing Solvents: DCM, DMF (peptide synthesis grade).
Protocol:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Selective Mmt Deprotection:
-
Drain the DCM and add the Deprotection Solution to the resin.
-
Agitate for 10 minutes at room temperature. Repeat this step four times.[14] The appearance of a characteristic yellow-orange color indicates the release of the Mmt cation.
-
Wash the resin thoroughly with DCM (3x), followed by the Neutralization Solution (2x), and finally with DMF (3x).
-
-
On-Resin Disulfide Bond Formation:
-
Add the Oxidation Solution (NCS in DMF) to the resin.
-
Agitate the mixture for 5 minutes at 50°C.[14]
-
Monitor the reaction for the absence of free thiols using the Ellman's test.
-
Once the reaction is complete, wash the resin with DMF (5x) and DCM (5x).
-
-
Subsequent Steps: The resin now contains the peptide with the first disulfide bond formed and the remaining Cys(Acm) residues still protected. The synthesis can proceed to the formation of the second disulfide bond after cleavage from the resin or further on-resin manipulations.
Visualization of the Orthogonal Strategy
The following diagram, rendered in DOT language, illustrates the logical flow of an orthogonal synthesis strategy for a peptide with two disulfide bonds, leveraging the unique properties of the Mmt protecting group.
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. biosynth.com [biosynth.com]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. cblpatras.gr [cblpatras.gr]
- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. digital.csic.es [digital.csic.es]
- 14. peptidetherapeutics.org [peptidetherapeutics.org]
Methodological & Application
Application Note: Strategic Use of H-Cys(4-methoxytrityl)-OH for Regioselective Disulfide Bond Formation in Complex Peptides
Introduction: The Critical Role of Cysteine Protection in Peptide Synthesis
Cysteine, with its reactive thiol side chain, is a cornerstone of peptide and protein structure and function. The formation of disulfide bonds between cysteine residues is paramount in defining the three-dimensional structure, stability, and biological activity of many therapeutic peptides and proteins.[1][2] However, the very reactivity that makes the thiol group so valuable also presents a significant challenge during chemical peptide synthesis. Unprotected thiols are prone to a variety of side reactions, including alkylation and oxidation, which can lead to impurities and failed syntheses.[1][2]
To overcome these challenges, the thiol group must be "protected" during solid-phase peptide synthesis (SPPS).[3] The strategic selection of cysteine protecting groups is especially critical when synthesizing peptides with multiple disulfide bonds. To ensure the correct connectivity, a strategy of orthogonal protection is employed. This involves using a combination of protecting groups that can be selectively removed under different, non-interfering conditions, allowing for the stepwise and regioselective formation of each disulfide bridge.[1][4][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of H-Cys(4-methoxytrityl)-OH (Cys(Mmt)) in combination with other common cysteine protecting groups, namely S-acetamidomethyl (Acm) and S-trityl (Trt). We will delve into the chemical logic behind this orthogonal strategy and provide detailed, field-proven protocols for the selective deprotection of Mmt and subsequent regioselective disulfide bond formation.
The Orthogonal Set: A Comparative Analysis of Mmt, Acm, and Trt Protecting Groups
The success of a regioselective disulfide bond formation strategy hinges on the differential lability of the chosen protecting groups. The Mmt, Acm, and Trt groups form a powerful orthogonal set due to their distinct cleavage mechanisms and conditions.
| Protecting Group | Chemical Structure | Cleavage Conditions | Key Advantages |
| 4-Methoxytrityl (Mmt) | 4-MeO-C(Ph)₂- | Highly acid-labile; selectively removed with 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7][8][9][10] | Enables on-resin deprotection for the first disulfide bond formation without affecting other acid-labile groups like Boc or Trt.[11] |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Stable to acidic and basic conditions of SPPS. Removed by oxidative methods, typically with iodine (I₂) or mercury(II) acetate.[12][13] | Provides an orthogonal cleavage pathway to the acid-labile Mmt and Trt groups, allowing for the formation of a second disulfide bond. |
| Trityl (Trt) | -C(Ph)₃ | Acid-labile, but requires stronger acidic conditions than Mmt. Typically removed during the final global deprotection and cleavage from the resin with a high concentration of TFA (e.g., 95%).[12][14] | Cost-effective and suitable for protecting cysteines that will form the final disulfide bond or remain as free thiols after cleavage. |
The significantly higher acid lability of the Mmt group compared to the Trt group is the cornerstone of this strategy.[7][9] The electron-donating methoxy group on the trityl scaffold stabilizes the carbocation intermediate formed during acid-catalyzed cleavage, making the Mmt group susceptible to removal by very dilute acid.[15] This allows for the selective exposure of a specific pair of cysteine thiols for the first disulfide bond formation while other cysteine residues remain protected.
Experimental Workflow for Regioselective Disulfide Bond Formation
The following diagram illustrates the general workflow for synthesizing a peptide with two regioselectively formed disulfide bonds using the Mmt, Acm, and Trt orthogonal protection strategy.
Figure 1. General workflow for regioselective disulfide bond formation.
Detailed Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin.
Protocol 1: On-Resin Selective Deprotection of Cys(Mmt)
This protocol describes the selective removal of the Mmt group from a peptide-resin in the presence of Acm and Trt protected cysteines.
Materials:
-
Mmt-protected peptidyl-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger[7][9]
-
Deprotection Cocktail: 1-2% TFA (v/v) and 1-5% TIS (v/v) in DCM. Prepare fresh.
-
Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the Mmt-protected peptidyl-resin in DCM in the reaction vessel for 20-30 minutes.
-
Drain the DCM.
-
Add the freshly prepared deprotection cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin at room temperature. The deprotection can often be monitored visually by the appearance of a yellow-orange color from the Mmt cation.
-
The reaction time is typically short, ranging from 2 to 30 minutes.[7] It is recommended to perform a time-course experiment for your specific peptide to determine the optimal deprotection time. For a more robust procedure, repeat the treatment with fresh deprotection cocktail 2-3 times for 10-15 minutes each.[16]
-
After complete deprotection (disappearance of the Mmt group as monitored by a suitable test, e.g., a small-scale cleavage and LC-MS analysis), drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5-6 times) to remove all traces of acid and scavenger.
-
Wash the resin with DMF (3-4 times) to prepare for the subsequent on-resin oxidation step.
Protocol 2: On-Resin Disulfide Bond Formation via Iodine Oxidation
This protocol describes the formation of the first disulfide bond between the newly deprotected cysteine residues.
Materials:
-
Peptidyl-resin with deprotected cysteine thiols
-
DMF, peptide synthesis grade
-
Iodine (I₂)
-
Methanol (MeOH) or N-Methylpyrrolidone (NMP)
-
Oxidation Solution: 0.1 M I₂ in DMF or a mixture of DMF/MeOH. Prepare fresh and protect from light.
-
Ascorbic acid solution (5% w/v in water) for quenching (optional, for solution-phase work)
Procedure:
-
Swell the resin from Protocol 1 in DMF.
-
Drain the DMF and add the freshly prepared iodine solution to the resin. Use a sufficient volume to cover the resin completely.
-
Gently agitate the mixture at room temperature for 1-2 hours. The progress of the oxidation can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the oxidation is complete, drain the iodine solution.
-
Wash the resin extensively with DMF until the filtrate is colorless.
-
Wash the resin with DCM (3-4 times) and dry it under a stream of nitrogen if the synthesis is to be paused.
Protocol 3: On-Resin Acm Deprotection and Second Disulfide Bond Formation
This protocol details the removal of the Acm group and the simultaneous formation of the second disulfide bond.
Materials:
-
Peptidyl-resin with one disulfide bond and Acm-protected cysteines
-
Iodine (I₂)
-
Solvents such as DMF, NMP, or a mixture of aqueous acetic acid and methanol. The choice of solvent can influence the reaction rate.
-
Oxidation Solution: A solution of iodine (typically 5-10 equivalents per Acm group) in a suitable solvent.
Procedure:
-
Swell the peptidyl-resin in the chosen solvent system.
-
Add the iodine solution to the resin.
-
Agitate the mixture at room temperature. The reaction can take from a few hours to overnight. Monitor the reaction progress by LC-MS analysis of a cleaved sample.
-
Upon completion, drain the reaction solution.
-
Wash the resin thoroughly with the reaction solvent to remove excess iodine, followed by washes with DMF and DCM.
Figure 2. Stepwise protocol for two regioselective disulfide bonds.
Protocol 4: Final Cleavage and Global Deprotection
This final step cleaves the peptide from the solid support and removes all remaining side-chain protecting groups, including Trt.
Materials:
-
Fully folded peptidyl-resin
-
TFA
-
TIS
-
Water
-
1,2-Ethanedithiol (EDT) (optional, to maintain a reducing environment for free thiols)[14]
-
Cleavage Cocktail (e.g., Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. The composition should be optimized based on the peptide sequence.[14] A standard cocktail is 95% TFA, 2.5% TIS, 2.5% Water.[14]
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls. At each critical step—post-Mmt deprotection, after the first oxidation, and after the second oxidation—it is imperative to perform a small-scale cleavage of a resin sample. The resulting peptide should be analyzed by LC-MS to confirm the expected mass change corresponding to the removal of the protecting group and the formation of the disulfide bond (a mass decrease of 2 Da per disulfide bond formed). This iterative analysis ensures that each step has proceeded to completion before moving to the next, thereby preventing the accumulation of difficult-to-separate impurities in the final product.
Conclusion
The strategic combination of H-Cys(4-methoxytrityl)-OH with other orthogonally protected cysteine derivatives like Cys(Acm) and Cys(Trt) provides a robust and reliable method for the synthesis of complex peptides with multiple, regioselectively defined disulfide bonds. The high acid lability of the Mmt group is the key feature that allows for a stepwise and controlled approach to disulfide bridge formation directly on the solid support. By following the detailed protocols and validation checkpoints outlined in this application note, researchers can confidently tackle the synthesis of challenging cysteine-rich peptides, advancing the frontiers of peptide-based therapeutics and biochemical research.
References
- Bulleid, N. J., & Ellgaard, L. (2011). Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds. Organic Letters, 5(16), 2955-2957.
- Maruyama, K., et al. (2003). Regioselective Formation, Using Orthogonal Cysteine Protection, of an r-Conotoxin Dimer Peptide Containing Four Disulfide Bonds. American Chemical Society.
- BenchChem. (2025). A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds.
- de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9565-9633.
- Wikipedia contributors. (2023, December 22). Peptide synthesis. In Wikipedia, The Free Encyclopedia.
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
- Wobble, B. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Kumar, A., & Sharma, A. K. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development.
- Kumar, S., et al. (2025).
- Pearson, D., et al. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.
- Farnsworth, D. (2023). Optimizing the removal of an ACM protecting group. Biotage.
- AAPPTec. (n.d.).
- Muttenthaler, M., et al. (2010). Disulfide-Based Protecting Groups for the Cysteine Side Chain.
- Teixeira, J. M., et al. (2019). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed.
- Chen, C. W., et al. (2018). Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Coin, I., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Kumar, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC - PubMed Central.
- Creative Peptides. (n.d.). The Strategic Advantage of Mmt Protection in Fmoc-Cys(Mmt)-OH for Peptide Synthesis.
- Kember, M. C., et al. (2001). Process for the deprotection of protected thiols.
- Farnsworth, D. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
- Phelps, C., & Lee, D. (2009). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.
- G-López, M., et al. (n.d.).
- Kadereit, D., et al. (2001).
- Springer Nature Experiments. (n.d.). Synthesis of Cyclic Disulfide-Rich Peptides.
- Brimble, M. A., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. PMC - NIH.
- Barlos, K., et al. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. PubMed.
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- Kadereit, D., et al. (2001).
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- Aapptec. (n.d.). Fmoc-Cys(Mmt)-OH [177582-21-7].
- Sigma-Aldrich. (n.d.). Fmoc-Cys(4-methoxytrityl)-OH = 98 HPLC 177582-21-7.
- Bachem. (n.d.). Fmoc-Cys(4-methoxytrityl)-OH.
- ResearchGate. (n.d.). (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... | Download Scientific Diagram.
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. biotage.com [biotage.com]
Application Notes & Protocols: Strategic Use of H-Cys(4-methoxytrityl)-OH in the Synthesis of Therapeutic Peptides
Abstract
The strategic incorporation of cysteine residues is paramount in the development of many therapeutic peptides, primarily due to their unique ability to form disulfide bridges that define conformational stability and biological activity. The success of synthesizing complex, multi-cysteine peptides hinges on a robust protecting group strategy. This guide provides an in-depth analysis of H-Cys(4-methoxytrityl)-OH, a key building block in modern Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the chemical rationale for employing the 4-methoxytrityl (Mmt) protecting group, its strategic advantages, and provide detailed, field-proven protocols for its incorporation and selective deprotection, enabling advanced applications such as regioselective disulfide bond formation and site-specific side-chain modifications.
Introduction: The Central Role of Cysteine and the Mmt Protecting Group
Cysteine's thiol side chain is a focal point of chemical reactivity within a peptide sequence. While this reactivity is essential for forming structurally critical disulfide bonds, it also presents a significant challenge during synthesis, as the thiol is prone to undesired oxidation and alkylation.[1] Effective protection of the cysteine sulfhydryl group is therefore mandatory.[2]
The ideal protecting group should be stable throughout the iterative steps of peptide chain elongation but selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage. The 4-methoxytrityl (Mmt) group has emerged as a superior choice for this purpose due to its pronounced acid lability.[3][4] Unlike the more robust trityl (Trt) or tert-butyl (tBu) groups, the Mmt group can be cleaved under exceptionally mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5][6] This remarkable sensitivity provides a crucial level of orthogonality, which is the cornerstone of synthesizing complex therapeutic peptides such as those with multiple, defined disulfide bridges or those requiring on-resin, site-specific modifications.[7][8][9]
The Mmt Advantage: A Comparative Overview
The choice of a cysteine protecting group is a critical decision in the design of a synthetic peptide strategy.[8] The Mmt group offers a unique combination of properties that make it highly advantageous for specific, advanced applications.
| Protecting Group | Cleavage Conditions | Orthogonality & Key Applications |
| 4-Methoxytrityl (Mmt) | Highly acid-labile (e.g., 1-2% TFA in DCM) [4][5] | Excellent. Enables selective on-resin deprotection in the presence of tBu, Trt, Acm, etc. Ideal for regioselective disulfide bond formation and side-chain modifications.[1][2][8] |
| Trityl (Trt) | Acid-labile (Standard TFA cleavage cocktail, e.g., 95% TFA)[8] | Moderate. Removed during final cleavage. Not suitable for on-resin manipulations requiring a free thiol. |
| tert-Butyl (tBu) | Strong acid (HF) or aggressive TFA cocktails with scavengers[4] | High. Stable to standard TFA cleavage. Useful for purifying protected peptides, but requires separate, harsh deprotection steps. |
| Acetamidomethyl (Acm) | Requires specific reagents like iodine or mercury(II) acetate[4][8] | High. Orthogonal to acid-labile groups. Often used in combination with other groups for forming multiple disulfide bonds. |
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for the successful incorporation and manipulation of H-Cys(Mmt)-OH in Fmoc-SPPS.
Protocol 1: Incorporation of Fmoc-Cys(Mmt)-OH into a Peptide Sequence
This protocol outlines the standard procedure for coupling Fmoc-Cys(Mmt)-OH to a growing peptide chain on a solid support.
A. Rationale: The Fmoc group on the α-amine is base-labile and is removed with piperidine to allow for the next amino acid coupling. The coupling itself is mediated by an activating agent (e.g., HBTU/HOBt) to form a highly reactive ester that readily reacts with the free N-terminal amine of the resin-bound peptide. A hindered base like DIPEA is used to maintain basic conditions necessary for the reaction without prematurely cleaving the Fmoc group.
B. Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Cys(Mmt)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagents: HBTU (3-5 eq.), HOBt (3-5 eq.) or equivalents like HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
C. Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Mmt)-OH, HBTU, and HOBt in DMF. Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This protocol is central to the strategic use of H-Cys(Mmt)-OH, enabling subsequent on-resin modifications.
A. Rationale: The high acid lability of the Mmt group allows for its removal with a dilute solution of TFA (typically 1-2%) in DCM. T[3][4]his condition is mild enough to leave other acid-labile protecting groups, such as Boc and Trt, as well as the resin linkage (for most resins), intact. T[6][10]he addition of a carbocation scavenger, like triisopropylsilane (TIS), is crucial. D[3]uring acid-mediated cleavage, the Mmt group is released as a stable Mmt cation, which can re-attach to the free thiol or alkylate other sensitive residues like tryptophan. TIS effectively quenches this cation, preventing side reactions.
[8]B. Materials:
-
Mmt-protected peptide-resin
-
Deprotection Solution: 1-2% TFA (v/v) and 5% TIS (v/v) in DCM.
-
Washing Solvents: DCM, DMF
-
Nitrogen gas for drying
C. Step-by-Step Methodology:
-
Resin Preparation: Swell the Mmt-protected peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Initial Treatment: Drain the DCM. Add the Deprotection Solution to the resin (e.g., 10 mL per gram of resin).
-
Reaction: Agitate the resin gently for 2 minutes. A yellow-orange color may be observed as the Mmt cation is released.
-
Drain: Drain the deprotection solution.
-
Repeat Treatment: Repeat steps 2-4 between 5 to 10 times, with each treatment lasting 2 minutes, to ensure complete removal of the Mmt group. T[3][11]he disappearance of the colored solution upon addition of fresh reagent can indicate the reaction is nearing completion.
-
Thorough Washing: Wash the resin extensively with DCM (5-7 times) to remove all traces of TFA and TIS.
-
Final Wash: Wash the resin with DMF (3 times). The resin now contains a peptide with a free cysteine thiol, ready for subsequent modification (e.g., cyclization, alkylation).
D. Workflow Diagram:
Caption: On-resin selective deprotection of the Mmt group.
Application: Regioselective Disulfide Bond Formation
A primary application of H-Cys(Mmt)-OH is the synthesis of peptides with multiple, defined disulfide bridges. By using an orthogonal protecting group pair, such as Mmt and Acm, one can selectively form one disulfide bond on-resin before proceeding to form the second after final cleavage.
A. Strategy:
-
Synthesize the peptide chain incorporating Cys(Mmt) and Cys(Acm) at the desired positions.
-
Selectively deprotect the two Cys(Mmt) residues on-resin using Protocol 2.
-
Perform on-resin oxidation (e.g., using N-chlorosuccinimide (NCS) or iodine in DMF) to form the first disulfide bond. 4[7][8]. Cleave the peptide from the resin using a standard TFA cocktail. The Cys(Acm) residues remain protected.
-
Purify the partially cyclized peptide.
-
Remove the Acm groups and form the second disulfide bond in solution.
B. Logical Workflow Diagram:
Caption: Strategy for regioselective disulfide bond formation.
Conclusion
H-Cys(4-methoxytrityl)-OH is an indispensable tool for the synthesis of complex therapeutic peptides. Its key feature—the highly acid-labile Mmt protecting group—provides the essential orthogonality required for sophisticated synthetic strategies, including on-resin cyclization and site-specific modification. The protocols and strategies detailed in this guide offer a robust foundation for researchers and drug development professionals to leverage the full potential of this versatile amino acid derivative, enabling the efficient and reliable production of next-generation peptide therapeutics.
References
-
CEM Corporation. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Available from: [Link]
-
Boutureira, O., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9657-9733. Available from: [Link]
-
Karampelas, T., Mourtas, S., Gatos, D., & Barlos, K. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules, 24(22), 4173. Available from: [Link]
-
Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Available from: [Link]
-
Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International journal of peptide and protein research, 47(3), 148–153. Available from: [Link]
-
Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in experimental medicine and biology, 611, 163–164. Available from: [Link]
-
Garcia-Martin, F., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3465-3474. Available from: [Link]
-
Fairweather, K. A., & Jolliffe, K. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in chemistry, 8, 592484. Available from: [Link]
-
Zhang, Y. (2020). De novo discovery of bioactive disulfide-rich peptides by means of in vitro selection. Doctoral Dissertation, The University of Tokyo. Available from: [Link]
-
Aapptec. Fmoc-Cys(Mmt)-OH [177582-21-7]. Available from: [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. digital.csic.es [digital.csic.es]
- 6. peptide.com [peptide.com]
- 7. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Deprotection of the M-M-T Group
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in chemical synthesis. This guide focuses on a frequent and frustrating issue: the premature loss of the Monomethoxytrityl (Mmt) protecting group.
The Mmt group is a valuable tool for protecting primary amines and hydroxyls, prized for its selective removal under very mild acidic conditions.[1][2][3] However, this high acid sensitivity is also its primary vulnerability. Unintentional exposure to acidic microenvironments during routine synthetic steps can lead to its premature cleavage, compromising yields and complicating purifications.
This center is structured to help you diagnose the root cause of Mmt loss, implement robust preventative measures, and troubleshoot effectively when problems arise.
Part 1: FAQs - Understanding Mmt Group Stability
This section addresses the fundamental principles governing Mmt group chemistry. Understanding why it is labile is the first step to controlling its stability.
Q1: What is the chemical reason for the Mmt group's acid sensitivity?
The deprotection of any trityl-based group proceeds through an SN1-type mechanism involving the formation of a carbocation.[4][5] The process begins with the protonation of the ether or amine linkage, followed by cleavage to release the protected functional group and form a trityl cation.[5] The Mmt group has a methoxy substituent, which is an electron-donating group. This group stabilizes the resulting carbocation through resonance, making it much easier to form than the unsubstituted trityl cation.[1] This enhanced stability is why the Mmt group can be cleaved under much milder acidic conditions.
Mechanism of Acid-Catalyzed Mmt Deprotection
Caption: Acid-catalyzed SN1 deprotection of an Mmt-protected alcohol.
Q2: How does the Mmt group's stability compare to other common trityl groups?
The stability of trityl-based protecting groups is inversely related to the electron-donating ability of their substituents. More electron-donating groups lead to greater carbocation stability and thus, higher acid lability.
| Protecting Group | Structure | Relative Acid Lability | Typical Cleavage Conditions |
| Trityl (Trt) | Triphenylmethyl | Least Labile | 90% TFA[6] |
| Monomethoxytrityl (Mmt) | 4-Methoxytrityl | Intermediate | 1% TFA in DCM[6][7] |
| Dimethoxytrityl (DMT) | 4,4'-Dimethoxytrityl | More Labile | Dilute Dichloroacetic/Trichloroacetic Acid |
| Trimethoxytrityl (TMT) | 4,4',4"-Trimethoxytrityl | Most Labile | Very Mild Acid (e.g., Acetic Acid) |
The order of acid lability is generally: TMT > DMT > MMT > Trt .[8] The Mmt group can be selectively removed under conditions that leave Trt and tert-butyl (tBu) based groups intact, making it an excellent orthogonal protecting group.[3][9][10]
Q3: Can non-acidic reagents or conditions cause premature Mmt deprotection?
Yes, several "hidden" sources of acidity are common culprits for unexpected Mmt cleavage:
-
Acidic Silica Gel: Standard silica gel is slightly acidic (pKa ~5) due to surface silanol groups and can readily cleave the Mmt group during column chromatography.[11]
-
Chlorinated Solvents: Dichloromethane (DCM), a common solvent, can generate trace amounts of HCl over time, especially upon exposure to light.
-
Reagent Degradation: Older bottles of reagents, such as piperidine used for Fmoc deprotection, can degrade and become acidic.
-
In-situ Acidity: The carboxylic acid being coupled in peptide synthesis, or acidic additives like HOBt in coupling cocktails, can create a sufficiently acidic microenvironment to cause partial deprotection over time.[12][13]
Part 2: Troubleshooting Guide - Diagnosing and Solving Mmt Loss
This section provides actionable protocols to address specific experimental problems.
Problem 1: I'm observing Mmt loss during silica gel chromatography.
-
Root Cause Analysis: The acidic nature of standard silica gel is the primary cause. The stationary phase acts as an acid catalyst, cleaving the Mmt group as the compound passes through the column.
-
Solution: Neutralize the Silica Gel. This protocol passivates the acidic silanol groups on the silica surface, rendering it safe for Mmt-protected compounds.[11][14]
Protocol: Preparation of Neutralized Silica Gel
Materials:
-
Standard silica gel (e.g., 60-120 mesh)
-
Triethylamine (TEA)
-
An appropriate slurry solvent (e.g., petroleum ether or hexane)[15]
-
Rotary evaporator
Procedure:
-
Slurry Formation: In a round-bottom flask, add the required amount of silica gel. Add enough petroleum ether (or hexane) to create a mobile slurry.
-
Neutralization: Add triethylamine (TEA) to the slurry, typically 1-3% of the silica gel's weight (e.g., 1.5-4.5 mL of TEA for 150 g of silica).[15]
-
Mixing: Agitate the slurry thoroughly for 15-20 minutes to ensure the TEA is evenly distributed.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Drying: For best results, dry the neutralized silica gel under high vacuum overnight to remove residual solvent and excess amine.[15] The column can then be packed and run as usual.
-
Self-Validation Check: Before loading your compound, you can test the neutrality by making a small slurry of the treated silica in water and checking the pH with litmus paper or a pH meter. It should be approximately pH 7.
Problem 2: My Mmt group is being cleaved during Fmoc-deprotection in SPPS.
-
Root Cause Analysis: While the standard 20% piperidine in DMF solution for Fmoc removal is basic, it is not the source of the problem.[16] The issue often arises from residual acid from a previous coupling step (e.g., from the carboxylic acid or coupling additives) or from the degradation of the piperidine solution itself.
-
Solution: Modify the Deprotection Cocktail. Adding a small amount of an acid scavenger to the piperidine solution can neutralize trace acidity without affecting the Fmoc-removal efficiency.
Recommended Fmoc-Deprotection Cocktails for Mmt-Containing Peptides
| Cocktail Composition | Rationale | Efficacy | Reference |
| 20% Piperidine in DMF | Standard conditions | Vulnerable to trace acids | [16] |
| 20% Piperidine, 0.1 M HOBt in DMF | HOBt acts as an acid scavenger | Significantly reduces Mmt loss and aspartimide formation | [17][18][19] |
| 20% Piperazine, 0.1 M HOBt in DMF | Piperazine is a weaker base, further reducing side reactions | Excellent for very sensitive sequences | [18][19] |
SPPS Cycle Highlighting Mmt Vulnerability
Caption: The Fmoc deprotection step is a critical point for potential Mmt loss.
Problem 3: I am observing Mmt loss during the amino acid coupling step.
-
Root Cause Analysis: Prolonged exposure to the carboxylic acid and certain coupling reagents can create an acidic environment sufficient to cleave the Mmt group. Urionium/aminium salt activators like HBTU, HATU, and HCTU are often used with additives like HOBt or HOAt, which are acidic.[20][21]
-
Solution: Optimize Coupling Conditions.
-
Use a Non-Acidic Base: Always include a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine in your coupling reaction to neutralize the acidic components.[12]
-
Minimize Coupling Time: Monitor the reaction closely using a qualitative test (e.g., Kaiser test) and proceed to the next step as soon as the coupling is complete to minimize the Mmt group's exposure time.[12]
-
Choose the Right Reagents: For particularly sensitive sequences, consider using coupling reagents that do not require acidic additives, such as carbodiimides (e.g., DIC) with an additive like OxymaPure, which is less acidic than HOBt.
-
Part 3: Best Practices and Preventative Measures
Proactive measures are the most effective way to prevent premature Mmt deprotection.
Troubleshooting Decision Tree for Mmt Loss
Caption: A logical workflow to diagnose and solve premature Mmt deprotection.
-
Reagent Quality: Always use high-purity, fresh reagents. Use freshly opened bottles of anhydrous solvents. Ensure piperidine solutions are made fresh or have been stored properly.
-
Inert Atmosphere: When working with sensitive compounds, especially for prolonged reactions, maintain an inert atmosphere (Nitrogen or Argon) to prevent the formation of acidic impurities from atmospheric moisture.
-
Storage: Store Mmt-protected compounds in a dry, dark environment. If dissolving for storage, use a non-acidic solvent and consider adding a trace amount of a non-volatile base like TRIS to buffer the solution if long-term stability is a concern.[22]
-
Strategic Synthesis Planning: When designing your synthesis, be mindful of the Mmt group's lability. Plan subsequent steps to avoid acidic reagents wherever possible. The choice of protecting groups is a critical part of a successful synthesis strategy.[23][24]
By implementing these diagnostic, troubleshooting, and preventative strategies, you can significantly improve the stability of the Mmt group throughout your synthetic workflows, leading to higher yields, simpler purifications, and more reliable results.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved January 15, 2026, from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). CEM Corporation. Retrieved January 15, 2026, from [Link]
-
The Abundant Versatility of the 4-Methoxytrityl Group. (n.d.). CBL Patras. Retrieved January 15, 2026, from [Link]
-
Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier? (n.d.). Glen Research. Retrieved January 15, 2026, from [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
- Microwave enhanced N-fmoc deprotection in peptide synthesis. (2012). Google Patents.
-
Monomethoxytrityl (MMT) as a versatile amino protecting group for complex prodrugs of anticancer compounds sensitive to strong acids, bases and nucleophiles. (1997). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups. (2013). PMC. Retrieved January 15, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Redalyc. Retrieved January 15, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (2001). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monomethoxytrityl (MMT) as a versatile amino protecting group for complex prodrugs of anticancer compounds sensitive to strong acids, bases and nucleophiles | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. cblpatras.gr [cblpatras.gr]
- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 9. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. redalyc.org [redalyc.org]
- 14. Chromatography [chem.rochester.edu]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 20. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. glenresearch.com [glenresearch.com]
- 23. bachem.com [bachem.com]
- 24. peptide.com [peptide.com]
Technical Support Center: Proactive Strategies for Preventing Cysteine Racemization in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter the persistent challenge of cysteine racemization during solid-phase peptide synthesis (SPPS). Maintaining the stereochemical integrity of your peptide is paramount, as racemization can drastically alter its biological activity and therapeutic potential.[1] This document provides in-depth, field-proven insights and actionable protocols to help you diagnose, troubleshoot, and, most importantly, prevent this critical side reaction.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental principles of cysteine racemization.
Q1: What is cysteine racemization and why is it a significant problem in peptide synthesis?
Racemization is the process where a chiral molecule, like an L-amino acid, converts into a mixture that includes its non-superimposable mirror image (enantiomer), the D-amino acid. In peptide synthesis, this means that the intended L-cysteine residue can flip its stereochemistry to become D-cysteine.
This is a critical issue for several reasons:
-
Loss of Biological Activity: The three-dimensional structure of a peptide is crucial for its function, which often involves precise binding to biological targets like receptors or enzymes. The introduction of a D-amino acid alters the peptide's conformation, potentially reducing or completely abolishing its activity.[1]
-
Purification Challenges: The D-Cys containing peptide (diastereomer) often has very similar physicochemical properties to the correct all-L peptide, making them notoriously difficult to separate by standard purification techniques like reverse-phase HPLC.[2] This can lead to impure final products with ambiguous biological data.
-
Immunogenicity and Safety: For therapeutic peptides, the presence of unnatural D-isomers can potentially trigger an immune response, raising safety concerns.
Q2: What is the primary chemical mechanism driving cysteine racemization during Fmoc-SPPS?
The primary mechanism for racemization of all amino acids during coupling is the formation of a 5(4H)-oxazolone intermediate. However, cysteine is particularly susceptible due to the electron-withdrawing nature of its protected sulfhydryl side chain, which increases the acidity of the α-proton (the hydrogen attached to the chiral center).[3]
The process unfolds as follows:
-
Activation: The carboxyl group of the incoming Fmoc-Cys-OH is activated by a coupling reagent (e.g., HBTU, HATU, or DIC).
-
Oxazolone/Thiazolone Formation: The activated carboxyl group can be attacked intramolecularly by the backbone carbonyl oxygen, forming an oxazolone. In the case of cysteine, the side-chain sulfur can also participate, potentially forming a thiazolone intermediate.
-
Proton Abstraction: In the presence of a base (e.g., DIPEA, NMM), the now highly acidic α-proton on the oxazolone/thiazolone ring is easily removed.[4][5] This creates a planar, achiral enolate intermediate.
-
Reprotonation: When this planar intermediate is reprotonated, it can occur from either face, resulting in a mixture of the original L-cysteine and the undesired D-cysteine.
This entire process is significantly accelerated by strong bases and highly efficient, yet aggressive, coupling reagents.[6][7]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides solutions to common problems encountered during synthesis.
Q3: My HPLC analysis shows a broadened peak or a shoulder for my cysteine-containing peptide. Is this racemization?
This is a classic indicator of racemization.[3] The presence of the D-Cys diastereomer, which often co-elutes very closely with the target peptide, leads to peak broadening, splitting, or the appearance of a distinct shoulder. To confirm, you should:
-
Use High-Resolution Analytics: Employ a high-resolution HPLC method with a shallow gradient to maximize the separation of the two diastereomers.
-
Perform Mass Spectrometry: Both the desired peptide and the racemized version will have the identical mass. MS confirms the peak corresponds to your product's mass but does not distinguish between stereoisomers.
-
Enzymatic Digestion: A definitive method involves digesting the peptide with an aminopeptidase that only cleaves L-amino acids. The presence of a resistant peptide fragment containing D-Cys confirms racemization.
Q4: I've confirmed high levels of racemization. What are the most likely culprits in my protocol?
The most probable cause is the combination of reagents and conditions used during the coupling step of the cysteine residue itself.[3] Scrutinize the following factors:
-
Coupling Reagent & Base Combination: The use of powerful uronium/aminium or phosphonium salt reagents (like HBTU, HATU, PyBOP) in the presence of a strong base like N,N-diisopropylethylamine (DIPEA) is a major driver of racemization.[6][7][8]
-
Pre-activation Time: Pre-activating the Fmoc-Cys-OH with the coupling reagent and base for several minutes before adding it to the resin dramatically increases the time for oxazolone formation and subsequent racemization.[7]
-
Temperature: Elevated temperatures, especially those used in microwave-assisted peptide synthesis (MW-SPPS), can significantly accelerate the rate of racemization.[2]
-
C-Terminal Cysteine: A cysteine residue at the C-terminus of a peptide is particularly prone to racemization during the repeated piperidine treatments for Fmoc deprotection throughout the synthesis.[2][9]
Q5: My peptide has a C-terminal cysteine and racemization is severe. How can I mitigate this?
Racemization of a C-terminal cysteine is a well-documented challenge.[9][10] The base-catalyzed elimination of the protected thiol can lead to a dehydroalanine intermediate, which not only racemizes but can also react with piperidine to form a piperidinylalanine adduct.[11]
Solutions:
-
Choice of Resin: The most effective strategy is to use a sterically hindered resin, such as a 2-chlorotrityl (2-CTC) resin. The bulky trityl linker shields the ester bond from the base, significantly suppressing both racemization and side reactions during Fmoc deprotection.[6][10]
-
Protecting Group: Using a bulky side-chain protecting group like Trityl (Trt) can help minimize, but not eliminate, this side reaction compared to smaller groups like Acetamidomethyl (Acm).[11][12]
Prophylactic Strategies: A Guide to Prevention
The best approach to racemization is prevention. This section details the selection of reagents and protocols to ensure stereochemical purity from the start.
Q6: How do I choose the right cysteine side-chain protecting group to minimize racemization?
The choice of the S-protecting group has a profound impact on the rate of racemization. While the commonly used Trityl (Trt) group is cost-effective, it is highly susceptible to racemization under standard basic coupling conditions.[13] More electron-donating and sterically hindering groups offer better protection.
Table 1: Comparison of Common Cysteine Protecting Groups and Racemization Potential
| Protecting Group | Chemical Name | Racemization Level (Typical, with Uronium Reagents/Base) | Key Features |
| Trt | Triphenylmethyl | High (can exceed 8-10%)[2][13] | Standard, cost-effective, TFA-labile.[6] |
| Dpm | Diphenylmethyl | Moderate (around 1.2%)[13] | TFA-labile, offers reduced racemization compared to Trt.[13] |
| Ddm | 4,4'-Dimethoxydiphenylmethyl | Low (around 0.8%)[2][13] | Acid-labile, designed to suppress racemization.[2] |
| MBom | 4-Methoxybenzyloxymethyl | Very Low (around 0.4%)[2][13] | Acid-labile, provides excellent suppression of racemization even at high temperatures.[2][8] |
| Acm | Acetamidomethyl | Low (generally lower than Trt)[2] | Orthogonal group, stable to TFA, requires specific deprotection (e.g., mercury or silver salts).[6] |
Recommendation: For critical applications where stereochemical purity is paramount, using advanced protecting groups like MBom or Ddm is strongly advised, especially when using phosphonium or uronium coupling reagents.[2][8]
Q7: Which coupling reagents and additives are best for suppressing cysteine racemization?
The goal is to achieve efficient coupling without creating the conditions ripe for racemization. This means avoiding the combination of highly activating reagents with strong bases.
Table 2: Comparison of Coupling Strategies for Cysteine Incorporation
| Coupling Method | Base Required | Racemization Potential | Comments & Recommendations |
| HBTU / HATU / PyBOP + DIPEA | Yes (Strong) | Very High[7] | Not recommended for Cys. Standard protocols with pre-activation can cause >10% racemization.[7] |
| HBTU / HATU + Collidine/TMP | Yes (Weak/Hindered) | Reduced[7] | Better than DIPEA, but may not fully suppress racemization to acceptable levels (<1%).[2][8] |
| DIC / HOBt (or Oxyma) | No (or weak base) | Low[6][14] | Highly Recommended. Carbodiimide activation in the absence of a strong tertiary base is a classic low-racemization method.[6][12] Oxyma is generally more effective than HOBt at suppressing racemization.[4][14] |
| Preformed Pfp Esters | No | Very Low[7] | Excellent for minimizing racemization but may require longer coupling times. |
| COMU + Collidine/TMP | Yes (Weak/Hindered) | Low[15] | COMU is known for superior racemization suppression compared to HOBt-based reagents.[15] |
Core Recommendation: The safest and most widely recommended method for incorporating cysteine is to use diisopropylcarbodiimide (DIC) with an additive like OxymaPure or HOBt , as this protocol avoids the use of strong tertiary amine bases.[6][16]
Workflow and Decision-Making Diagram
The following diagram outlines a logical workflow for planning a cysteine-containing peptide synthesis to proactively minimize racemization.
Caption: Decision workflow for minimizing cysteine racemization in SPPS.
Validated Experimental Protocol: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH
This protocol provides a robust method for introducing a cysteine residue while minimizing epimerization, particularly when using the common Fmoc-Cys(Trt)-OH.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Cys(Trt)-OH (4 equivalents)
-
Diisopropylcarbodiimide (DIC) (4 equivalents)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (4 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.
-
Amino Acid Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 eq.) and OxymaPure® (4 eq.) in DMF. Note: For sequences prone to aggregation, a mixture of DCM/DMF (1:1) can be beneficial as a less polar solvent may reduce racemization.[2][7]
-
Activation and Coupling: Add DIC (4 eq.) to the amino acid solution. Immediately add this complete mixture to the prepared resin. Crucially, do not pre-activate. The activation and coupling occur in situ.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test) to ensure completion.
-
Washing: Once the coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents and byproducts.
-
Proceed: Continue with the standard Fmoc deprotection step for the newly added cysteine and subsequent amino acid couplings.
By adhering to these principles and protocols, you can significantly reduce the risk of cysteine racemization, ensuring the synthesis of high-purity peptides with the correct stereochemistry for your research and development needs.
References
-
Hibino, H., Miki, Y., & Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-36. [Link]
-
Petenzi, C., et al. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-5. [Link]
-
Hibino, H., Miki, Y., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-36. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Payne, R. J., & MacKereth, M. D. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9639-9687. [Link]
-
Yan, L. Z., et al. (2013). Cysteine Racemization on IgG Heavy and Light Chains. Journal of Biological Chemistry, 288(48), 34325-34331. [Link]
-
Fujiwara, Y., Akaji, K., & Kiso, Y. (1994). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 42(3), 724-6. [Link]
-
Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(18), 3757-3778. (Data summarized in ResearchGate table). [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Del Secco, B., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4947. [Link]
-
Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters, 37(8), 1187-1190. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5340. [Link]
-
Kovacs, J., & Hsieh, Y. (1983). Racemization mechanism of cysteine dipeptide active ester derivatives. The Journal of Organic Chemistry, 48(11), 1897–1899. [Link]
-
Yan, L. Z., et al. (2013). Cysteine Racemization on IgG Heavy and Light Chains. Journal of Biological Chemistry, 288(48), 34325-34331. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. mesalabs.com [mesalabs.com]
- 16. bachem.com [bachem.com]
Technical Support Center: Monitoring Mmt Group Deprotection On-Resin
Welcome to the technical support center for monitoring the on-resin deprotection of the 4-methoxytrityl (Mmt) group. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will delve into the nuances of ensuring complete and efficient Mmt removal, a critical step for successful synthesis of complex peptides and subsequent on-resin modifications. We will explore both qualitative and quantitative monitoring techniques, troubleshoot common issues, and provide detailed, field-proven protocols.
Introduction: The "Why" Behind Monitoring Mmt Deprotection
The Mmt group is a highly acid-labile protecting group, prized for its orthogonality in Fmoc-based SPPS. It allows for the selective deprotection of amino acid side chains (commonly lysine or cysteine) while the peptide remains anchored to the resin, opening avenues for on-resin cyclization, branching, or conjugation.[1][2] However, incomplete deprotection can lead to a heterogeneous peptide population, complicating purification and reducing the final yield of the desired product. Therefore, robust monitoring of this step is not just a quality control measure; it is a cornerstone of a successful synthetic strategy.
This guide provides the tools to move from uncertainty to confidence in your Mmt deprotection steps.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the principles and practices of on-resin Mmt deprotection.
Q1: What are the standard conditions for Mmt group removal on-resin?
A1: The Mmt group is typically removed under very mild acidic conditions. A common deprotection cocktail is 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] It is crucial to include a carbocation scavenger, such as 1-5% triisopropylsilane (TIS), in this solution. The Mmt group, upon cleavage, forms a stable Mmt cation. Scavengers like TIS prevent this reactive cation from causing side reactions, such as re-attachment to the peptide or alkylation of sensitive residues like tryptophan.[3]
Q2: How can I visually confirm that Mmt deprotection is occurring?
A2: The cleavage of the Mmt group releases the Mmt cation, which imparts a distinct yellow color to the deprotection solution.[3] The appearance of this yellow color is a good initial indicator that the reaction is proceeding. The color will fade as the deprotection solution is washed away. For a more quantitative approach, the absorbance of the released Mmt cation can be measured spectrophotometrically.[4]
Q3: Is the Mmt deprotection a single, short step?
A3: Not always. While the Mmt group is very acid-labile, achieving complete removal, especially with sterically hindered sequences or on certain resins, may require multiple treatments. A typical procedure involves treating the resin with the deprotection cocktail for a short period (e.g., 10-15 minutes), followed by draining and repeating the treatment with fresh solution for a total of 2-5 cycles.[3][5] This iterative process ensures that the equilibrium of the cleavage reaction is driven towards completion.
Q4: Can I use the Kaiser test to monitor Mmt deprotection from a lysine side chain?
A4: The Kaiser test is designed to detect primary amines, giving a characteristic deep blue color.[6] While it works well for the N-terminal alpha-amine, a deprotected lysine side chain is also a primary amine and should, in principle, give a positive result. However, for a comprehensive assessment, especially when dealing with secondary amines or as a confirmatory test, other methods are recommended. The Chloranil test or the Bromophenol Blue test are excellent alternatives that can detect both primary and secondary amines.[6][7]
Q5: How does the choice of resin impact Mmt deprotection?
A5: The resin matrix can influence the efficiency of deprotection. For instance, hydrophobic resins may require different deprotection conditions compared to hydrophilic resins like TentaGel.[8] It's important to ensure proper swelling of the resin in the chosen solvent (DCM) to allow reagents to penetrate the resin beads and access all reaction sites effectively. Insufficient swelling can be a major cause of incomplete deprotection.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing causes and actionable solutions.
Problem 1: After adding the TFA/DCM solution, I don't see the expected yellow color.
-
Potential Cause 1: Incorrect Reagent Preparation. The TFA solution may be too dilute or may have degraded.
-
Solution: Prepare a fresh deprotection cocktail. Verify the concentration of your TFA stock.
-
-
Potential Cause 2: No Mmt-protected residue. It's possible the Mmt-protected amino acid was not successfully incorporated in the previous coupling step.
-
Solution: Before proceeding with deprotection, it's good practice to confirm coupling efficiency. If you suspect a failed coupling, consider capping the unreacted amines and re-evaluating your synthesis strategy for that specific residue.
-
-
Potential Cause 3: Immediate Quenching of Color. If a very high concentration of scavenger is used, or if the resin contains basic functionalities, the yellow color of the Mmt cation might be transient or less intense.[4]
-
Solution: While scavengers are essential, ensure you are using the recommended concentration (1-5% TIS).
-
Problem 2: My qualitative colorimetric test (e.g., Chloranil or Bromophenol Blue) is negative or ambiguous after deprotection.
-
Potential Cause 1: Incomplete Deprotection. This is the most likely cause. The deprotection time may have been too short, or an insufficient number of deprotection cycles were performed.
-
Potential Cause 2: Improper Washing. Residual acid from the deprotection step can interfere with the colorimetric tests, which are often pH-sensitive.
-
Solution: After the final deprotection step, wash the resin thoroughly with DCM to remove the TFA. Follow this with several washes with a neutral solvent like DMF before performing the colorimetric test.[6] A final wash with a base solution (e.g., 1-2% DIPEA in DMF) followed by more DMF washes can also help neutralize any residual acid.
-
-
Potential Cause 3: Steric Hindrance. The deprotected amine might be in a sterically crowded region of the peptide, making it less accessible to the reagents of the colorimetric test.
-
Solution: Allow the colorimetric test to develop for a slightly longer period. Ensure the resin is well-swollen in the test solution.
-
Problem 3: HPLC analysis of my final cleaved peptide shows a significant amount of Mmt-protected species.
-
Potential Cause: Inefficient On-Resin Deprotection. This confirms that the on-resin deprotection was incomplete.
-
Solution: This is a definitive but lagging indicator. To avoid this, it's crucial to implement on-resin monitoring. For future syntheses, you will need to optimize the deprotection protocol. Consider the following:
-
Increase TFA concentration: You can cautiously increase the TFA concentration to 2-3%. However, be mindful of the potential for cleaving other acid-labile protecting groups.
-
Increase reaction time and/or cycles: As mentioned before, multiple, shorter cycles are often more effective than one long one.[5]
-
On-resin alkylation as a quantitative check: For cysteine-containing peptides, a useful technique is to alkylate the newly deprotected thiol on-resin with a reagent like iodoacetamide. After cleaving the peptide, you can quantify the ratio of alkylated to non-alkylated peptide by HPLC to determine the efficiency of the Mmt removal.[5]
-
-
Decision-Making Workflow for Mmt Deprotection
The following diagram illustrates a logical workflow for performing and monitoring Mmt deprotection.
Caption: Workflow for Mmt deprotection and monitoring.
Part 3: Experimental Protocols & Data
Here are detailed protocols for the most common and reliable methods to monitor Mmt deprotection.
Protocol 1: On-Resin Mmt Deprotection
This protocol is a robust starting point for the efficient removal of the Mmt group.
-
Resin Swelling: Swell the Mmt-protected peptidyl-resin in DCM (approx. 10 mL per gram of resin) for at least 20 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA and 1-5% TIS in DCM (v/v/v).
-
Initial Treatment: Drain the swelling solvent from the resin. Add the deprotection cocktail to the resin and agitate gently (e.g., on a shaker or with nitrogen bubbling) for 15 minutes at room temperature. A yellow color should be observed.
-
Iterative Treatments: Drain the deprotection solution. Repeat step 3 two to four more times with fresh deprotection cocktail for a total of 3-5 treatments.[3][5]
-
Washing:
-
Wash the resin thoroughly with DCM (3-5 times the resin volume) to remove the deprotection reagents and the cleaved Mmt group.
-
Wash the resin with DMF (3-5 times the resin volume) to prepare for the subsequent monitoring test or the next synthetic step.
-
Protocol 2: Chloranil Test for Free Amines
This test is highly effective for detecting both primary and secondary amines, making it a versatile tool.[6][7]
-
Reagent Preparation:
-
Reagent A: 2% acetaldehyde in DMF.
-
Reagent B: 2% p-chloranil in DMF.
-
-
Procedure:
-
Take a small sample of the resin (a few beads) after Mmt deprotection and thorough washing (as per Protocol 1, step 5).
-
Place the resin beads in a small glass test tube.
-
Add 1-2 drops of Reagent A.
-
Add 1-2 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
-
Interpretation: Observe the color of the resin beads.
Protocol 3: Bromophenol Blue (BPB) Test
This is a rapid, acid-base indicator test. A free amine, being basic, will deprotonate the acidic BPB indicator, causing a color change.[10]
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of bromophenol blue in DMF.
-
Procedure:
-
Take a small sample of the washed and deprotected resin beads.
-
Place them in a test tube.
-
Add a few drops of the BPB solution.
-
-
Interpretation:
Data Summary Table
| Monitoring Method | Principle | Positive Result | Negative Result | Target Amines |
| Visual (Mmt Cation) | Release of colored Mmt cation | Yellow solution | Colorless solution | N/A (monitors cleavage) |
| Chloranil Test | Formation of a charge-transfer complex | Blue/Green beads | Colorless/Yellow beads | Primary & Secondary |
| Bromophenol Blue Test | Acid-base indicator | Blue beads | Yellow/Orange beads | Primary & Secondary |
Visualizing the Monitoring Process
This diagram outlines the steps for a qualitative colorimetric test after the deprotection reaction.
Caption: Steps for a qualitative colorimetric test.
References
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras. PMC - NIH. [Link]
-
Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Publications. [Link]
-
The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. [Link]
-
Protecting group. Wikipedia. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. [Link]
-
Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. PMC - NIH. [Link]
-
Optimizing the removal of an STmp protecting group. Biotage. [Link]
-
Example of a peptide array stained with Bromophenol blue to confirm the... ResearchGate. [Link]
-
Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase... PubMed. [Link]
-
INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Semantic Scholar. [Link]
-
5'-MMT-AMINO-MODIFIERS. Glen Research. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles. NIH. [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. [Link]
-
Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Aapptec Peptides. [Link]
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. [Link]
-
My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything. I would really appreciate some guidance! Reddit. [Link]
Sources
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- 6. peptide.com [peptide.com]
- 7. TNBS & Chloranil Test Kit | TCI AMERICA [tcichemicals.com]
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Validation & Comparative
A Researcher's Guide to Acid Lability: Comparing Mmt and Other Trityl-Based Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the arsenal available to chemists, the trityl (Trt) family of protecting groups stands out for its utility in masking primary alcohols, amines, and thiols.[1] Their defining characteristic is their lability under acidic conditions, a feature that can be meticulously tuned through substitution on the phenyl rings.[2]
This guide provides an in-depth comparison of the 4-methoxytrityl (Mmt) group's acid lability against its common counterparts: the parent trityl (Trt) group, 4,4'-dimethoxytrityl (Dmt), and 4,4',4''-trimethoxytrityl (Tmt). We will explore the mechanistic basis for their differential stability and provide supporting experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies.
The Mechanism of Acid-Catalyzed Deprotection: A Tale of Cation Stability
The removal of any trityl-based protecting group proceeds via an acid-catalyzed cleavage mechanism.[2] The reaction is initiated by the protonation of the heteroatom (typically oxygen, nitrogen, or sulfur) linked to the trityl group. This protonation turns the protected functional group into a good leaving group, facilitating its departure and generating a trityl carbocation.[3]
The stability of this resulting carbocation is the paramount factor governing the rate of deprotection.[4] The triphenylmethyl cation is inherently stable due to the extensive delocalization of the positive charge across its three phenyl rings.[2] This inherent stability is what makes the entire family of trityl groups "acid-labile."
Caption: General mechanism of acid-catalyzed trityl deprotection.
Tuning Lability: The Role of Methoxy Substituents
The genius of the trityl family lies in its tunability. By introducing electron-donating groups, such as methoxy (-OCH₃) groups, onto the phenyl rings, the stability of the trityl carbocation can be significantly enhanced.[2] The lone pairs on the oxygen atom of the methoxy group participate in resonance, further delocalizing the positive charge and lowering the activation energy for the cleavage reaction.
This leads to a clear and predictable trend in acid lability: the more methoxy groups present, the more stable the carbocation, and therefore, the more easily the protecting group is removed under acidic conditions.[5][6]
The hierarchy of acid lability is as follows:
Caption: Experimental workflow for comparing deprotection rates.
Procedure:
-
Preparation: Prepare 0.1 M solutions of the Trt-, Mmt-, and Dmt-protected alcohol in separate vials.
-
Reaction: At time zero, add an equal volume of the deprotection reagent to each vial and start a timer.
-
Sampling: At specified time points (e.g., 2, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately add the aliquot to a separate vial containing the quenching solution to stop the reaction.
-
Analysis:
-
TLC: Spot each quenched time point on a TLC plate. Develop the plate to visually compare the disappearance of the starting material (less polar) and the appearance of the deprotected alcohol (more polar).
-
HPLC/LC-MS: Inject each quenched sample into an HPLC or LC-MS to quantitatively determine the ratio of protected to deprotected material, allowing for the calculation of percent conversion over time.
-
Protocol 2: Standard Deprotection of an Mmt-Protected Alcohol
Objective: To achieve complete and clean removal of an Mmt protecting group.
Materials:
-
Mmt-protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (3.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Mmt-protected substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Add TIS (a scavenger to trap the released Mmt cation and prevent side reactions). [6]3. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-2% TFA in DCM dropwise to the stirred solution.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol product by flash column chromatography if necessary.
Conclusion
The acid lability of trityl-based protecting groups is a finely tunable property directly related to the electronic stabilization of the trityl carbocation intermediate. The Mmt group holds a strategic position within this family, offering a valuable balance of stability and reactivity. It is approximately ten times more acid-labile than the parent Trt group, yet significantly more stable than Dmt and Tmt. This intermediate lability makes Mmt an indispensable tool for complex syntheses requiring orthogonal protection schemes, enabling the selective unmasking of functional groups under mild acidic conditions that preserve other sensitive moieties within the molecule. Understanding this graduated scale of reactivity is key to leveraging the full potential of the trityl family in modern chemical synthesis.
References
- Vertex AI Search Result. (n.d.).
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- BenchChem. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- ResearchGate. (n.d.). Cys thiol protection with the trityl (Trt) protecting group.
- BenchChem. (2025). Stability of trityl group in different pH and solvent conditions.
- BenchChem. (2025). A Comparative Analysis of MMT-Cl and DMT-Cl in Oligonucleotide Synthesis.
- Glen Research. (n.d.). Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides.
- Wenschuh, H., et al. (n.d.). Modified Trityl Ester Protecting Groups in Peptide Synthesis. Synlett.
- TCI Chemicals. (n.d.). Protecting Agents.
- PTC Organics Inc. (n.d.). PTC-Acid Deprotection of Trityl Group.
- Glen Research. (n.d.). Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?.
- ResearchGate. (2025). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.
- ResearchGate. (2025). Alternatives to the 4,4′-dimethoxytrityl (DMTr) protecting group.
- Organic Chemistry Portal. (n.d.). Tritylamines.
- ResearchGate. (2025). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.
- Royal Society of Chemistry. (n.d.). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry.
- BenchChem. (2025). A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: H-Glu(OMe).
- Reddit. (2022).
- ResearchGate. (2025). 4,4'-Dimethoxytrityl group derived from secondary alcohols: Are they removed slowly under acidic conditions?.
- Kadereit, D., et al. (2001).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- YouTube. (2021). MTM Protecting Group Addition | Organic Chemistry.
- Semantic Scholar. (n.d.).
- ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- Advanced Journal of Chemistry, Section A. (2024).
- BenchChem. (2025). A Technical Guide to Trityl Group Protection in Chemical Synthesis.
- ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific?.
- ResearchGate. (n.d.). Trimethoxy Trityl Groups as a Potent Substituent for Anti-cancer Cytidine Analog Prodrugs.
- ResearchGate. (2025).
- Semantic Scholar. (1997). Monomethoxytrityl (MMT) as a versatile amino protecting group for complex prodrugs of anticancer compounds sensitive to strong acids, bases and nucleophiles.
- Royal Society of Chemistry. (n.d.). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry.
- YouTube. (2025). How to Remove a Trityl Group (Selective Deprotection of Trityl).
- Application of the Trityl Group in Peptide Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- BenchChem. (2025). Assessing the efficiency of different protecting groups for pyroglutamic acid.
- NIH National Center for Biotechnology Information. (2013). Understanding Acid Lability of Cysteine Protecting Groups.
- NIH National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Journal of Chemical Education. (n.d.).
- NIH National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
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- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Confirming Complete Mmt (4-Methoxytrityl) Deprotection
In the landscape of synthetic chemistry, particularly in nucleoside and peptide synthesis, the choice of protecting groups is paramount to achieving desired outcomes. The 4-methoxytrityl (Mmt) group, a popular acid-labile protecting group for primary amines, offers distinct advantages due to its ease of cleavage under milder acidic conditions compared to the dimethoxytrityl (DMT) or trityl (Tr) groups. However, the very lability that makes it attractive also presents a critical challenge: ensuring its complete and utter removal from the final product. Residual Mmt can interfere with subsequent reactions, complicate purification, and compromise the integrity of the final molecule.
This guide provides an in-depth comparison of analytical methods to definitively confirm the complete removal of the Mmt group. We will delve into the "why" behind procedural choices, offering field-proven insights to build robust, self-validating analytical workflows for researchers, scientists, and drug development professionals.
The Criticality of Complete Mmt Removal
The Mmt group is typically cleaved using a dilute acid treatment, such as 1-3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM). The mechanism involves the formation of a stable Mmt cation, which imparts a characteristic orange-yellow color, often used as a preliminary, qualitative indicator of its removal.
However, visual inspection is insufficient. Incomplete deprotection can lead to a heterogeneous mixture of the desired product and Mmt-protected starting material. This not only reduces the yield of the target molecule but can also lead to the formation of complex side-products in downstream applications. For instance, in oligonucleotide synthesis, residual Mmt on a nucleoside can prevent the subsequent coupling of the next base, leading to truncated sequences.
Comparative Analysis of Analytical Methods
The confirmation of complete Mmt removal requires sensitive and quantitative analytical techniques. Below, we compare the most effective methods, highlighting their strengths, weaknesses, and optimal use cases.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), stands as the gold standard for monitoring deprotection reactions. Its high resolving power allows for the separation of the Mmt-protected starting material, the deprotected product, and the cleaved Mmt cation (or its alcohol by-product, Mmt-OH).
Expertise & Experience: The choice of mobile phase and gradient is critical. A common starting point is a gradient of acetonitrile in a buffered aqueous solution (e.g., triethylammonium acetate or ammonium acetate). The lipophilic nature of the Mmt group results in a significantly longer retention time for the Mmt-protected compound compared to its unprotected counterpart. Complete removal is confirmed by the disappearance of the starting material peak and the appearance of a single peak corresponding to the desired product.
Trustworthiness: To create a self-validating system, a co-injection is recommended. This involves spiking a sample of the reaction mixture with a small amount of the authentic Mmt-protected starting material. The absence of a shoulder or a newly appearing peak at the retention time of the starting material provides high confidence in the completeness of the deprotection.
Experimental Protocol: RP-HPLC Analysis of Mmt Deprotection
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a neutral or slightly basic buffer (e.g., phosphate-buffered saline) to stop the deprotection reaction. Dilute the sample with the initial mobile phase.
-
Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 260 nm (for nucleosides) and 234 nm (for the Mmt group). Monitoring at multiple wavelengths provides an additional layer of confirmation.
-
Analysis: Integrate the peak areas. The reaction is considered complete when the peak corresponding to the Mmt-protected starting material is no longer detectable.
Table 1: Comparison of HPLC Retention Times
| Compound | Typical Retention Time (min) | Key Diagnostic Feature |
| Mmt-Protected Starting Material | 15-18 | Disappearance of this peak |
| Deprotected Product | 8-12 | Appearance and purity of this peak |
| Mmt-OH | 12-15 | Presence confirms cleavage |
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and semi-quantitative method for monitoring the progress of a reaction. While it lacks the resolution of HPLC, it is an invaluable tool for quick checks at the bench.
Expertise & Experience: The key to successful TLC analysis is the selection of an appropriate solvent system that provides good separation between the starting material and the product. A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) is often effective. The Mmt-protected compound, being more non-polar, will have a higher Rf value than the deprotected, more polar product.
Trustworthiness: For a self-validating TLC, run a co-spot. This involves spotting the reaction mixture, the starting material, and a mixture of both in separate lanes on the same plate. Complete deprotection is indicated by the absence of the starting material spot in the reaction lane.
Experimental Protocol: TLC Analysis of Mmt Deprotection
-
Plate: Silica gel 60 F254.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined empirically.
-
Spotting: Apply small spots of the starting material, the reaction mixture, and a co-spot on the baseline.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under UV light (254 nm). The Mmt group is a strong UV chromophore. Staining with a permanganate or vanillin solution can also be used.
-
Analysis: The reaction is complete when the spot corresponding to the starting material (higher Rf) is no longer visible in the reaction lane.
Workflow for Mmt Deprotection and Analysis
Caption: Workflow for Mmt deprotection and subsequent analytical confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal confirmation of the product's identity and the absence of the starting material.
Expertise & Experience: LC-MS is particularly useful when dealing with complex reaction mixtures or when the product's UV absorbance is low. By monitoring the expected m/z (mass-to-charge ratio) of both the Mmt-protected starting material and the deprotected product, one can achieve a high degree of certainty.
Trustworthiness: The gold standard for validation with LC-MS is to use an internal standard. This allows for quantification even with variable ionization efficiencies. However, for the purpose of confirming complete removal, monitoring the extracted ion chromatogram (EIC) for the mass of the Mmt-protected species is a powerful and self-validating approach. Its complete absence is definitive proof of complete deprotection.
Experimental Protocol: LC-MS Analysis of Mmt Deprotection
-
LC Conditions: Use the same or similar conditions as the RP-HPLC method.
-
MS Detector: Electrospray ionization (ESI) is typically used, in either positive or negative ion mode depending on the analyte.
-
Data Acquisition: Acquire data in full scan mode to get a complete picture of the reaction mixture.
-
Data Analysis: Generate EICs for the theoretical masses of the Mmt-protected starting material and the deprotected product. The absence of a peak in the EIC of the starting material confirms complete deprotection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a high-throughput technique, NMR spectroscopy provides detailed structural information and can be used as a final, definitive check, especially for the characterization of a new compound.
Expertise & Experience: In ¹H NMR, the Mmt group has characteristic aromatic proton signals in the range of 6.8-7.5 ppm and a methoxy signal around 3.8 ppm. The complete disappearance of these signals in the product's spectrum is a strong indicator of successful deprotection.
Trustworthiness: To ensure the analysis is trustworthy, a known amount of an internal standard (e.g., dimethyl sulfoxide) can be added to the NMR sample. This allows for a quantitative assessment of the product's purity and can help to detect very low levels of residual Mmt-protected material.
Decision-Making Framework for Method Selection
The choice of analytical method depends on the stage of research and the required level of certainty.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
-
For routine, in-process checks: TLC is the most efficient method.
-
For quantitative analysis and confirmation of reaction completion for purification: RP-HPLC is the method of choice.
-
For complex mixtures or when UV detection is problematic: LC-MS provides an additional layer of certainty.
-
For final product characterization and absolute structural confirmation: NMR is indispensable.
Conclusion
Confirming the complete removal of the Mmt protecting group is not a trivial step but a critical checkpoint in a synthetic workflow. A multi-faceted analytical approach, leveraging the speed of TLC for in-process checks and the quantitative power of HPLC and LC-MS for final confirmation, provides the highest level of confidence. By understanding the principles behind each method and implementing self-validating protocols, researchers can ensure the integrity of their synthetic products and the reliability of their downstream applications.
References
A Senior Application Scientist's Guide to Cysteine Protecting Groups for Regioselective Disulfide Bond Formation
For researchers, scientists, and drug development professionals engaged in peptide and protein synthesis, the precise and controlled formation of disulfide bonds is paramount. These covalent linkages are critical in defining the tertiary structure, stability, and biological activity of a vast array of therapeutic and research-grade biomolecules. The thiol group of cysteine, with its inherent nucleophilicity and susceptibility to oxidation, necessitates the use of protecting groups to prevent unwanted side reactions and to direct the regioselective formation of multiple disulfide bridges. This guide provides a side-by-side comparison of common cysteine protecting groups, supported by experimental insights and detailed protocols, to empower you in making informed decisions for your synthetic strategies.
The Crucial Role of Orthogonal Protection
In the synthesis of peptides with multiple disulfide bonds, the concept of "orthogonality" is central. Orthogonal protecting groups are those that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled formation of each disulfide linkage.[1][2] This prevents the formation of a statistical mixture of disulfide isomers, which can be challenging and costly to separate, ultimately impacting the yield and purity of the final product.[3] The choice of an appropriate orthogonal protection strategy is therefore a critical first step in the design of a synthetic route for complex, multi-disulfide-containing peptides.
Performance Comparison of Common Cysteine Protecting Groups
The selection of a cysteine protecting group is a multifaceted decision that depends on the overall synthetic strategy, including whether solid-phase peptide synthesis (SPPS) or solution-phase techniques are employed, and the desired final disulfide connectivity.[4][5] The following table provides a comparative overview of some of the most widely used cysteine protecting groups.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Features & Considerations |
| Trityl | Trt | Mildly acidic conditions (e.g., TFA/TIS/H₂O)[1] | Highly acid-labile, commonly used in Fmoc-SPPS for peptides with a single disulfide bond or as the last pair in an orthogonal strategy.[6] Can lead to re-attachment to the free thiol if not properly scavenged. | |
| Acetamidomethyl | Acm | Iodine (I₂), mercury(II) acetate (Hg(OAc)₂), silver trifluoromethanesulfonate (AgOTf), N-chlorosuccinimide (NCS)[7][8] | Stable to TFA, making it orthogonal to Trt and other acid-labile groups.[1] Widely used in orthogonal strategies. Removal with heavy metals can be a drawback due to toxicity. | |
| tert-Butyl | tBu | Strong acid (e.g., HF) or silyl chloride-sulfoxide systems[9][10] | Very stable to TFA and most other reagents used in Fmoc-SPPS. Often used in Boc-SPPS or as a highly stable orthogonal protecting group. | |
| tert-Butylthio | StBu | ![]() | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)[8] | Stable to both acidic and basic conditions used in SPPS.[8] Orthogonal to both acid-labile and oxidatively removed protecting groups. Removal can sometimes be sluggish. |
| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF, boiling TFA), or TFA/thioanisole/DTNP[9] | More acid-labile than Bn, but still requires harsh removal conditions. Used in Boc-SPPS. | |
| Tetrahydropyranyl | Thp | Acidic conditions (e.g., TFA) | Shown to reduce racemization of the C-terminal cysteine during SPPS compared to Trt and Dpm.[6] |
Experimental Protocols: A Side-by-Side Workflow
To provide a practical comparison, the following section outlines representative experimental workflows for the formation of a single disulfide bond using three common and orthogonal protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butylthio (StBu).
Workflow 1: Trityl (Trt) Deprotection and Disulfide Bond Formation
This workflow is suitable for peptides where the disulfide bond is formed after cleavage from the solid support.
Caption: General workflow for disulfide bond formation using Cys(Trt).
Experimental Protocol:
-
Cleavage and Deprotection:
-
Treat the peptidyl-resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[1] TIS acts as a scavenger to prevent the re-attachment of the trityl cation to the free thiol.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide to obtain a white powder.
-
-
Disulfide Bond Formation (Air Oxidation):
-
Dissolve the lyophilized peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8.0), at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Stir the solution gently, open to the atmosphere, for 12-24 hours. Monitor the reaction progress by HPLC.
-
-
Purification:
-
Acidify the reaction mixture with a small amount of acetic acid or TFA.
-
Purify the cyclic peptide by reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Workflow 2: On-Resin Acm Deprotection and Disulfide Bond Formation
This workflow demonstrates the on-resin formation of a disulfide bond, which can be advantageous for simplifying purification.
Caption: Workflow for on-resin disulfide bond formation using Cys(Acm).
Experimental Protocol:
-
On-Resin Deprotection and Oxidation with Iodine:
-
Swell the peptidyl-resin containing Cys(Acm) residues in N,N-dimethylformamide (DMF).
-
Prepare a solution of iodine (5-10 equivalents per Acm group) in DMF.
-
Add the iodine solution to the resin and agitate the mixture at room temperature for 1-2 hours.[1] Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess iodine and byproducts.
-
-
Cleavage from Resin:
-
Treat the resin with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
-
Precipitate, wash, and lyophilize the crude cyclic peptide.
-
-
Purification:
-
Purify the peptide by reversed-phase HPLC and lyophilize the pure fractions.
-
Workflow 3: StBu Deprotection and Disulfide Bond Formation in Solution
This workflow showcases the use of a reductively labile protecting group, providing another layer of orthogonality.
Caption: Solution-phase disulfide bond formation using Cys(StBu).
Experimental Protocol:
-
Cleavage:
-
Cleave the peptide from the resin using a TFA cocktail without a thiol scavenger (e.g., TFA/TIS/H₂O, 95:2.5:2.5). The StBu group is stable to these conditions.[8]
-
Precipitate, wash, and lyophilize the crude StBu-protected peptide.
-
-
Reductive Deprotection:
-
Dissolve the StBu-protected peptide in a suitable buffer.
-
Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in excess (e.g., 10-20 equivalents).[8]
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
-
Oxidation:
-
Remove the reducing agent by dialysis, size-exclusion chromatography, or acidification followed by reversed-phase extraction.
-
Induce disulfide bond formation by air oxidation as described in Workflow 1, or by using other oxidizing agents like dimethyl sulfoxide (DMSO).
-
-
Purification:
-
Purify the final cyclic peptide by reversed-phase HPLC and lyophilize.
-
Orthogonal Strategy for Multiple Disulfide Bonds
The true power of these protecting groups is realized in the synthesis of peptides with multiple disulfide bonds. By combining protecting groups with different deprotection conditions, each disulfide bridge can be formed sequentially and regioselectively.
Caption: An orthogonal strategy for forming three distinct disulfide bonds.
In this example, the Trt group is first removed under mild acidic conditions to form the first disulfide bond. Subsequently, the Acm groups are removed with iodine to form the second bridge, and finally, the StBu groups are cleaved reductively to allow for the formation of the third and final disulfide bond. This stepwise approach ensures the correct connectivity and significantly improves the overall yield and purity of the final product.[9]
Conclusion
The strategic selection and application of cysteine protecting groups are fundamental to the successful chemical synthesis of disulfide-rich peptides and proteins. By understanding the unique properties and deprotection conditions of each protecting group, researchers can design robust and efficient orthogonal strategies for the regioselective formation of multiple disulfide bonds. This guide provides a comparative framework and practical workflows to aid in this critical decision-making process, ultimately enabling the synthesis of complex biomolecules with high fidelity and yield.
References
- Spears, R. J., & Payne, R. J. (2018). Cysteine-protecting groups for the synthesis of disulfide-rich peptides and proteins. Australian Journal of Chemistry, 71(9), 680-703.
- Barlos, K., & Gatos, D. (2012). Convergent solid-phase peptide synthesis. Biopolymers, 98(4), 267-279.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Akaji, K., Fujino, K., Tatsumi, T., & Kiso, Y. (1992). Regioselective double disulfide formation using silylchloride-sulfoxide system. Tetrahedron Letters, 33(9), 1073-1076.
- Akaji, K., Tatsumi, T., & Kiso, Y. (1993). Total synthesis of human insulin by regioselective disulfide formation using the silyl chloride-sulfoxide method. Journal of the American Chemical Society, 115(24), 11384-11392.
- Annis, I., Chen, L., & Barany, G. (1997). Novel solid-phase reagents for facile formation of disulfide bonds in peptides and proteins. Journal of the American Chemical Society, 119(44), 10547-10552.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Multifaceted use of the S-trityl (Trt) and S-acetamidomethyl (Acm) protecting groups for cysteine. Chemical reviews, 114(2), 901-936.
-
Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]
- Ponsati, B., Giralt, E., & Andreu, D. (1990). Solid-phase approaches to regiospecific double disulfide formation. Application to a fragment of bovine pituitary peptide. Tetrahedron, 46(24), 8255-8266.
- Fairlie, D. P., & Alewood, P. F. (1991). A general strategy for the regioselective formation of multiple disulfide bridges in synthetic peptides. Journal of the American Chemical Society, 113(24), 9409-9415.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron letters, 30(30), 3943-3946.
- Live, D. H., Agosta, W. C., & Cowburn, D. (1977). A rapid, efficient synthesis of oxytocin and 8-arginine-vasopressin. Comparison of benzyl, p-methoxybenzyl, and p-methylbenzyl as protecting groups for cysteine. The Journal of Organic Chemistry, 42(22), 3556-3561.
- Kamber, B., & Rittel, W. (1968). A new, simple synthesis of cystine-peptides. Helvetica Chimica Acta, 51(8), 2061-2064.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. peptidetherapeutics.org [peptidetherapeutics.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of H-Cys(4-methoxytrityl)-OH: A Comparative Analysis
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the meticulous characterization of raw materials is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical data for S-(4-methoxytrityl)-L-cysteine (H-Cys(Mmt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We will delve into its expected Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) profiles, and objectively compare the 4-methoxytrityl (Mmt) protecting group against other commonly employed thiol-protecting groups for cysteine. This guide is designed to empower you to make informed decisions in your experimental design and ensure the quality and integrity of your synthetic peptides.
The Critical Role of Cysteine Protection in Peptide Synthesis
The thiol side chain of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection during SPPS to prevent unwanted side reactions such as disulfide bond formation and alkylation. The choice of the thiol protecting group is a critical strategic decision that influences not only the success of the synthesis but also the purification and subsequent manipulation of the peptide. The 4-methoxytrityl (Mmt) group, an acid-labile protecting group, is a popular choice due to its specific cleavage conditions, which offer a degree of orthogonality in complex synthetic schemes.
Elucidating the Structure: NMR Spectroscopy of H-Cys(4-methoxytrityl)-OH
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of protected amino acids. While a dedicated spectrum for H-Cys(4-methoxytrityl)-OH is not always readily available, we can predict the salient features of its ¹H and ¹³C NMR spectra based on the well-characterized chemical shifts of its constituent moieties.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of H-Cys(Mmt)-OH is expected to exhibit characteristic signals corresponding to the cysteine backbone, the aromatic protons of the trityl group, and the methoxy group. For comparison, the documented ¹H NMR spectrum of the closely related S-trityl-L-cysteine shows aromatic protons in the range of 7.2-7.4 ppm and the cysteine backbone protons resonating at lower chemical shifts.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for H-Cys(4-methoxytrityl)-OH
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Trityl) | 7.20 - 7.50 | Multiplet | The protons of the three phenyl rings. |
| Aromatic (Methoxy-substituted ring) | 6.80 - 6.90 | Doublet | Protons ortho to the methoxy group, shifted upfield. |
| α-CH (Cysteine) | ~3.0 - 3.5 | Multiplet | The chemical shift can be influenced by the solvent and pH. |
| β-CH₂ (Cysteine) | ~2.5 - 2.9 | Multiplet | Diastereotopic protons, may appear as a complex multiplet. |
| Methoxy (-OCH₃) | ~3.75 | Singlet | A sharp, characteristic signal for the three methoxy protons. |
Causality in Chemical Shifts: The electron-donating nature of the methoxy group on one of the phenyl rings of the trityl group increases the electron density on that ring, causing an upfield shift (to a lower ppm value) of its aromatic protons compared to the unsubstituted phenyl rings. The diastereotopic nature of the β-protons of the cysteine backbone arises from the chiral center at the α-carbon, leading to their distinct chemical environments and potentially complex splitting patterns.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for H-Cys(4-methoxytrityl)-OH
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (-COOH) | 170 - 175 | The carboxylic acid carbon. |
| Quaternary (Trityl C-S) | 65 - 70 | The central carbon of the trityl group attached to sulfur. |
| Aromatic (C-O) | 158 - 162 | The aromatic carbon attached to the methoxy group. |
| Aromatic (Unsubstituted) | 125 - 145 | Aromatic carbons of the trityl group. |
| α-C (Cysteine) | 55 - 60 | The α-carbon of the cysteine backbone. |
| Methoxy (-OCH₃) | ~55 | The carbon of the methoxy group. |
| β-C (Cysteine) | 25 - 35 | The β-carbon of the cysteine backbone. |
Expert Insight: The chemical shift of the β-carbon of cysteine is particularly sensitive to the oxidation state of the sulfur atom. In the S-protected form, it is expected in the 25-35 ppm range. Upon deprotection and oxidation to a disulfide, this signal can shift downfield significantly to around 40 ppm.[2][3] This provides a reliable diagnostic tool for monitoring deprotection and disulfide bond formation.
Assessing Purity: A Robust HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of protected amino acids. A reversed-phase HPLC method is typically employed, separating the compound of interest from any impurities based on hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC Analysis of H-Cys(4-methoxytrityl)-OH
This protocol provides a robust starting point for the analysis of H-Cys(Mmt)-OH and can be optimized as needed.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable choice.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Rationale: TFA is a common ion-pairing agent in reversed-phase HPLC of peptides and amino acids. It sharpens peaks and improves resolution by forming neutral ion pairs with the analyte and residual silanol groups on the stationary phase.
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 260 nm.
-
Justification: 220 nm allows for the detection of the peptide bond backbone, while 260 nm is sensitive to the aromatic trityl group, providing comprehensive detection of the target compound and any aromatic impurities.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 10% acetonitrile in water).
4. Data Analysis:
-
The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of H-Cys(Mmt)-OH.
A Comparative Guide to Cysteine Protecting Groups
The choice of a cysteine protecting group is a critical decision in peptide synthesis, with significant implications for the overall strategy. The 4-methoxytrityl group is one of several options, each with its own advantages and disadvantages.
Table 3: Comparison of Common Cysteine Thiol Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA) | Cost-effective; removed during final cleavage. | Can be prone to reattachment to the thiol if scavengers are not used effectively. |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM)[4][5] | Highly acid-labile, allowing for orthogonal deprotection on the resin.[5] | More expensive than Trt. |
| Acetamidomethyl | Acm | Mercury(II) acetate or iodine.[6] | Stable to TFA and HF; allows for selective deprotection and disulfide bond formation. | Cleavage requires toxic heavy metals or harsh oxidizing agents. |
| tert-Butyl | tBu | Strong acid (e.g., HF) or with reducing agents. | Stable to TFA. | Requires harsh cleavage conditions. |
| Diphenylmethyl | Dpm | High concentrations of TFA (60-90%).[4] | More stable to mild acid than Trt and Mmt. | Requires stronger acidic conditions for removal than Trt. |
Strategic Selection of a Protecting Group
Caption: Decision tree for selecting a cysteine protecting group.
Expert Commentary: The high acid lability of the Mmt group is its defining feature. It can be selectively removed on the solid support in the presence of other acid-labile protecting groups like tert-butyl, allowing for on-resin modification of the cysteine thiol, such as the formation of a disulfide bridge, before the final cleavage of the peptide from the resin.[5] This orthogonality is a significant advantage in the synthesis of complex peptides with multiple disulfide bonds. In contrast, the standard trityl group is typically removed during the final global deprotection with a strong TFA cocktail.
Conclusion
The analytical characterization of H-Cys(4-methoxytrityl)-OH through NMR and HPLC is a critical step in ensuring the quality of this essential raw material for peptide synthesis. A thorough understanding of its expected spectral and chromatographic behavior, as presented in this guide, allows for confident identification and purity assessment. Furthermore, the strategic selection of the 4-methoxytrityl protecting group, in comparison to its alternatives, should be guided by the specific requirements of the synthetic strategy, particularly the need for orthogonal deprotection and the desired final state of the cysteine residue. By applying the principles and protocols outlined herein, researchers can enhance the reliability and success of their peptide synthesis endeavors.
References
-
Digital CSIC. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]
-
CBL Patras. The Abundant Versatility of the 4-Methoxytrityl Group. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]
-
Thieme. (n.d.). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]
- Google Patents. CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
-
MDPI. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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American Chemical Society. (2021, August 6). One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. Retrieved from [Link]
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PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
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PubMed. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Retrieved from [Link]
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Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
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National Institutes of Health. (n.d.). 13C Chemical Shifts in Proteins: A Rich Source of Encoded Structural Information. Retrieved from [Link]
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Supporting Information. 4. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of the l-cysteine (a) and Ag-cysteine 1:5 systems (b).... Retrieved from [Link]
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ResearchGate. (2025, August 6). Analysis of 13Cα and 1313C β chemical shifts of cysteine and cystine residues in proteins: A quantum chemical approach. Retrieved from [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of H-Cys(Mmt)-OH in Advanced Peptide Synthesis
Introduction: The Cysteine Conundrum in Peptide Synthesis
Cysteine, with its nucleophilic thiol (-SH) side chain, is a uniquely powerful amino acid in the design of therapeutic and research peptides. Its ability to form disulfide bonds is fundamental to the structural integrity and biological activity of countless peptides and proteins, from hormones like oxytocin to complex neurotoxins.[1][2] However, this same reactivity presents a significant hurdle during solid-phase peptide synthesis (SPPS).[2] Unprotected thiols can lead to a host of side reactions, including undesired oxidation and alkylation, while the cysteine residue itself is prone to racemization during activation steps.[3][4]
To navigate this challenge, the thiol group must be masked with a protecting group throughout the synthesis. The choice of this protecting group is a critical strategic decision that profoundly impacts synthesis efficiency, purification, and the ability to create complex architectures like multiple, regioselectively-formed disulfide bonds.[4][5][6] This guide provides an in-depth cost-benefit analysis of H-Cys(Mmt)-OH, a premium protecting group, comparing it objectively with more conventional alternatives like Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butylthio (StBu) protected cysteines.
The Unique Value Proposition of H-Cys(Mmt)-OH: Precision Through Mild Deprotection
The 4-methoxytrityl (Mmt) group is a derivative of the more common trityl (Trt) group. The key difference, the addition of a methoxy group on one of the phenyl rings, creates a significant increase in the stability of the carbocation formed during acidic cleavage. This electronic effect makes the Mmt group exceptionally acid-labile—far more so than Trt, Boc, or tBu groups.[7][8][9]
This extreme acid sensitivity is not a weakness but its greatest strength. It allows for the selective removal of the Mmt group under exceptionally mild acidic conditions, typically 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), often in the presence of a scavenger like triisopropylsilane (TIS).[9][10] These conditions leave most other acid-labile protecting groups, including Trt, completely intact.[7][9] This orthogonality is the cornerstone of its utility, enabling chemists to deprotect a specific cysteine residue while the peptide remains anchored to the solid support, a critical step for on-resin disulfide bond formation or side-chain modification.[3][11][12][13]
The deprotection can often be monitored visually by the release of the yellow-orange Mmt cation, providing a useful real-time indicator of the reaction's progress.[3][11]
Comparative Analysis: Mmt vs. The Field
The selection of a cysteine protecting group is a balance of stability, cleavage conditions, orthogonality, and cost. No single group is perfect for every application. The table below summarizes the key characteristics of H-Cys(Mmt)-OH and its common alternatives.
| Feature | H-Cys(Mmt)-OH | H-Cys(Trt)-OH | H-Cys(Acm)-OH | H-Cys(StBu)-OH |
| Protecting Group | 4-methoxytrityl | Trityl | Acetamidomethyl | S-tert-butylthio |
| Deprotection Method | Very Mild Acidolysis | Standard Acidolysis | Oxidation / Heavy Metals | Reduction |
| Typical Reagents | 0.5-2% TFA in DCM, TIS[7][9] | 95% TFA (Standard Cleavage)[14][15] | I₂, Hg(OAc)₂, AgOTf[4][14][16] | DTT, TCEP, BME[4][15] |
| Orthogonality | Orthogonal to Fmoc, Boc, tBu, Trt[7][9] | Orthogonal to Fmoc, Acm, StBu | Orthogonal to Fmoc, acid-labile groups | Orthogonal to Fmoc, acid-labile groups |
| On-Resin Cleavage | Yes, highly effective[3][11] | No (cleaved with peptide) | Yes (with specific reagents)[17] | Yes, highly effective[4][18] |
| Side Reaction Risk | Low; requires scavenger | Re-alkylation if scavenger is insufficient[4] | Toxic reagents (Hg, Ag); potential side reactions[19][20] | Requires subsequent oxidation step |
| Relative Cost | High | Low | Moderate | Moderate |
| Best For | Complex peptides with multiple, regioselective disulfide bonds; on-resin modifications.[5][12] | Peptides with a single disulfide bond; simultaneous deprotection of all Cys.[2][4] | Orthogonal synthesis where purification of the Acm-peptide is desired before oxidation.[2][5] | Orthogonal synthesis requiring reductive cleavage; on-resin generation of a free thiol.[4][15] |
The Causality Behind the Choices:
-
Why Choose H-Cys(Trt)-OH? For routine synthesis of peptides with a single disulfide bridge or where all cysteines can be deprotected simultaneously, Cys(Trt) is the undisputed king of cost-effectiveness.[4] Its removal during the standard final TFA cleavage step requires no extra synthetic steps. The primary consideration is ensuring sufficient scavengers in the cleavage cocktail to prevent the liberated trityl cation from reattaching to the newly freed thiol or other nucleophilic residues like Tryptophan.[4]
-
Why Choose H-Cys(Acm)-OH? The Acm group provides absolute stability to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[4][21] This allows for the full synthesis, cleavage, and purification of the linear peptide with the cysteine still protected. This is a significant advantage when dealing with difficult purifications. The cost, however, is not just monetary but also procedural. Deprotection requires potent (and often toxic) reagents like mercury(II) acetate or iodine.[4][19][20] While effective, these methods add steps, require careful handling, and can introduce their own set of side reactions that must be optimized.[20]
-
Why Choose H-Cys(StBu)-OH? Like Acm, the StBu group is stable to standard SPPS conditions.[15][22] Its unique advantage is its clean removal via reduction with thiols or phosphines.[4][15] This provides a distinct orthogonal vector compared to acid- or oxidant-labile groups. It is an excellent choice for on-resin strategies where a free thiol is needed for conjugation or for the first step in a sequential disulfide bond formation, but it does require a separate reduction step followed by an oxidation step.
-
Why Invest in H-Cys(Mmt)-OH? The higher initial cost of H-Cys(Mmt)-OH is a direct investment in synthetic precision and efficiency. Its value is realized in complex projects where other methods are cumbersome or fail altogether. For a peptide requiring three distinct disulfide bonds, a combination of orthogonal protecting groups is mandatory.[5][23] A strategy might involve Cys(Mmt) for the first on-resin cyclization, Cys(Acm) for the second, and Cys(Trt) for the third, which forms upon final cleavage and global oxidation. The ability to gently remove the Mmt group on-resin without touching other protecting groups is what makes such a sophisticated strategy feasible.[5][17] The cost-benefit emerges not from the price per gram of the amino acid, but from the dramatically increased probability of obtaining the correct, biologically active isomer in a reasonable yield, thereby saving immense time and resources in purification and analysis.
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the chemical differences and strategic applications of these protecting groups.
Chemical Structures of Protected Cysteine Side Chains
Caption: Structures of Mmt, Trt, Acm, and StBu thiol protecting groups.
Workflow for Regioselective Disulfide Bond Formation
Caption: Strategy for synthesizing a 3-disulfide peptide using orthogonal protection.
Self-Validating Experimental Protocols
Trustworthy protocols must be self-validating. The following methods include checkpoints and expected outcomes to ensure success.
Protocol 1: On-Resin Deprotection of H-Cys(Mmt)-OH
This protocol is designed for the selective removal of the Mmt group while the peptide remains on the resin.
-
Resin Swelling: Swell the Mmt-protected peptide-resin (100 mg) in DCM (2 mL) for 20 minutes in a fritted syringe.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 1% TFA (v/v) and 5% TIS (v/v) in DCM. For 2 mL, this is 20 µL of TFA and 100 µL of TIS in ~1.9 mL of DCM.
-
Deprotection Treatment: Drain the swelling DCM from the resin. Add 1.5 mL of the deprotection cocktail to the resin. Gently agitate for 2 minutes. A distinct yellow/orange color should appear in the solution as the Mmt cation is released.[3][11]
-
Collection and Repetition: Drain the colored solution. Repeat the treatment with fresh deprotection cocktail (1.5 mL for 2 minutes) until no more yellow color is observed upon adding the solution. This typically requires 5-10 short treatments.
-
Washing: Wash the resin thoroughly with DCM (5 x 2 mL) to remove all traces of acid and cleaved Mmt group.
-
Neutralization: Wash the resin with a 10% DIPEA in DMF solution (2 x 2 mL) to neutralize the resin, followed by DMF (3 x 2 mL) and DCM (3 x 2 mL) washes.
-
Validation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the selective removal of the Mmt group and the integrity of other protecting groups. The peptide is now ready for on-resin disulfide formation or other modifications.
Protocol 2: Deprotection of H-Cys(Acm)-OH with Iodine
This protocol is for the simultaneous deprotection of two Acm groups and formation of a disulfide bond, typically performed on-resin after Mmt-based cyclization or in solution.
-
Peptide Solubilization (On-Resin): Swell the Acm-protected peptide-resin in an appropriate solvent like DMF or a mixture of DCM/MeOH.
-
Prepare Iodine Solution: Prepare a solution of iodine (e.g., 10 equivalents per pair of Acm groups) in the reaction solvent (e.g., DMF).
-
Oxidation Reaction: Add the iodine solution to the peptide-resin and agitate at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction by taking small resin samples, cleaving them, and analyzing by LC-MS.
-
Quenching: Once the reaction is complete, wash the resin to remove excess iodine. Then, quench any remaining iodine by washing with a solution of aqueous ascorbic acid or sodium thiosulfate until the resin and solution are colorless.[23]
-
Final Washing: Wash the resin extensively with water, DMF, and DCM before drying.
-
Caution: Iodine can cause side reactions, particularly with Trp and Tyr residues. Optimization of solvent, temperature, and reaction time is critical.[2]
Conclusion and Recommendations
The choice of a cysteine protecting group is a strategic decision that should be dictated by the final objective, not solely by the initial cost of the reagent.
-
For simple, cost-sensitive projects involving a single disulfide bond or simultaneous oxidation, H-Cys(Trt)-OH remains the logical and most economical choice.
-
For syntheses requiring purification of the fully protected linear peptide before cyclization, H-Cys(Acm)-OH offers a robust, albeit procedurally intensive, pathway.
-
For strategies demanding an orthogonal, reductive cleavage , H-Cys(StBu)-OH provides a reliable and clean alternative.
-
However, for complex, multi-disulfide peptides where regioselectivity is paramount, H-Cys(Mmt)-OH is an enabling technology. Its high cost is justified by a significant reduction in synthetic ambiguity, leading to higher yields of the desired isomer, simplified purification, and a greater overall probability of success.
In drug development and advanced research, where the structural integrity of a complex peptide is non-negotiable, the upfront investment in H-Cys(Mmt)-OH pays substantial dividends in time, resources, and the successful synthesis of challenging molecular targets.
References
-
Biotage. (2023, February 1). Synthesis of peptides containing three disulfide bonds: can it be fully automated?
-
BenchChem. (2025). A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds.
-
BenchChem. (2025). A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis.
-
BenchChem. (2025). A Comparative Guide to Cysteine Protection in Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-L-Cys(oNv)-OH.
-
Semantic Scholar. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.).
-
Wikipedia. (n.d.). Peptide synthesis.
-
Kim, S. H., & Kim, J. I. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. International Journal of Molecular Sciences, 24(8), 7495.
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
The Journal of Organic Chemistry. (2022, October 20). Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides.
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (n.d.).
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Alternative Link).
-
Chemical Society Reviews. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science.
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
-
Understanding Acid Lability of Cysteine Protecting Groups. (2013, May 6). Molecules, 18(5), 5379-5394.
-
The Chemical Profile of Fmoc-Cys(MMt)-OH: Purity and Applications. (n.d.).
-
Bachem. (2021, October 11). Cysteine Derivatives.
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups.
-
Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. (n.d.).
-
Carl ROTH. (n.d.). Cysteine | Protected Amino Acids.
-
Barlos, K., et al. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148-53.
-
Choosing the Right Cysteine Derivative: Fmoc-Cys(StBu)-OH vs. Others. (n.d.).
-
ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram.
-
Biotage. (2023, February 6). Optimizing the removal of an STmp protecting group.
-
Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group.
-
Sigma-Aldrich. (n.d.). Fmoc-Cys(Mmt)-OH Novabiochem.
-
Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. (n.d.).
-
Applications of Thiol-Ene Chemistry for Peptide Science. (2020, November 12). Molecules, 25(22), 5293.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of H-Cys(4-methoxytrityl)-OH
For the diligent researcher engaged in peptide synthesis and drug development, the proper handling and disposal of specialized reagents like H-Cys(4-methoxytrityl)-OH is not merely a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of H-Cys(4-methoxytrityl)-OH, grounded in an understanding of its chemical properties and potential hazards. By moving beyond a simple checklist, we aim to instill a deep-seated culture of safety that protects you, your colleagues, and the integrity of your research.
Understanding the Compound: A Three-Part Hazard Profile
H-Cys(4-methoxytrityl)-OH is a protected amino acid derivative crucial for introducing cysteine into a peptide sequence. Its disposal protocol is dictated by the distinct properties of its three main components: the L-cysteine backbone, the acid-labile 4-methoxytrityl (Mmt) protecting group, and the reagents used for its handling and deprotection, most notably Trifluoroacetic acid (TFA).
-
L-Cysteine: While a naturally occurring amino acid, in concentrated form, it can be harmful if swallowed and may cause skin and eye irritation.[1][2][3] However, it is considered readily biodegradable and not classified as hazardous to the aquatic environment.[4]
-
Associated Solvents and Reagents: The disposal plan must account for solvents used to dissolve the compound and, critically, the acids like Trifluoroacetic acid (TFA) used for deprotection. TFA is a strong, corrosive acid that requires careful handling and segregated waste streams.[7][8][9]
Table 1: Hazard Summary of H-Cys(4-methoxytrityl)-OH and Associated Chemicals
| Chemical Component | Primary Hazards | Disposal Considerations |
| H-Cys(4-methoxytrityl)-OH (Solid) | Combustible solid, potential skin/eye irritant.[10][11] | Dispose of as solid chemical waste. Avoid generating dust. |
| L-Cysteine (as degradation product) | Harmful if swallowed, skin/eye irritant.[2][3] | Generally biodegradable, but should be collected as part of the chemical waste stream in a lab setting.[4] |
| 4-Methoxytrityl (Mmt) Cation | Treat as organic chemical waste. | Segregate into non-halogenated or halogenated solvent waste depending on the deprotection cocktail. |
| Trifluoroacetic Acid (TFA) | Severe skin burns and eye damage, corrosive.[8][9] | Collect in a designated, acid-resistant container. Do not mix with bases or oxidizers.[7][12] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling H-Cys(4-methoxytrityl)-OH in any capacity, including for disposal, the following PPE is mandatory. The rationale is to prevent contact with the solid compound and any associated liquid waste, which may be corrosive or irritating.
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask (e.g., N95) should be used to prevent inhalation. All handling of volatile reagents like TFA must be done within a fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of H-Cys(4-methoxytrityl)-OH and its associated waste is segregation . Never dispose of this chemical or its containers in the regular trash or down the drain. All waste generated must be handled as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step 1: Disposal of Unused or Expired Solid H-Cys(4-methoxytrityl)-OH
-
Containerization: Place the original container with the unwanted solid into a secondary container (such as a sealable plastic bag or a larger, compatible container) to prevent accidental spills.
-
Labeling: Ensure the original label is intact and legible. Attach a hazardous waste tag provided by your EHS office. Clearly write the full chemical name: "H-Cys(4-methoxytrityl)-OH". Do not use abbreviations.
-
Storage: Store the container in a designated satellite accumulation area for chemical waste, away from incompatible materials like strong acids or bases.
-
Pickup: Arrange for waste collection with your institution's EHS department.
Step 2: Disposal of Liquid Waste from Experimental Procedures
Liquid waste will typically be generated during peptide synthesis deprotection steps, often containing TFA, a solvent (like dichloromethane - DCM), and the cleaved Mmt cation and cysteine derivative.
-
Waste Stream Segregation: This is the most critical step. Based on the solvents used, you will have different waste streams.
-
Halogenated Waste: If DCM is used in your deprotection cocktail, the waste must be collected in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Waste: If a non-halogenated solvent is used, collect it in a "Non-Halogenated Organic Waste" container.
-
Aqueous Waste: Do not mix organic solvent waste with aqueous waste streams.
-
-
Acidic Waste: Because TFA is highly corrosive, this waste stream must be kept separate from basic (alkaline) waste to prevent violent reactions. Your EHS office may require a separate container for acidic organic waste.[7]
-
Containerization: Use only EHS-approved, chemically compatible containers. These are typically plastic-coated glass or high-density polyethylene (HDPE) containers. Ensure the container has a secure, screw-top cap and is kept closed except when adding waste.
-
Labeling: Label the container clearly with a hazardous waste tag. List all components of the waste stream with their approximate percentages (e.g., "Trifluoroacetic Acid (~5%), Dichloromethane (~94%), Cysteine-derivatives (~1%)").
-
Storage and Pickup: Store in a designated satellite accumulation area with secondary containment (such as a plastic tub) to contain any potential leaks. Arrange for pickup by EHS when the container is full.
Step 3: Managing Contaminated Labware and Spills
-
Solid Contamination: Disposable items like weigh boats, pipette tips, and gloves contaminated with solid H-Cys(4-methoxytrityl)-OH should be placed in a sealed bag or container, labeled as "Solid Chemical Waste" with the chemical name, and disposed of through EHS.
-
Liquid Contamination: Items contaminated with TFA-containing solutions should be disposed of in the same manner. Be cautious as residual acid can be corrosive.
-
Spill Cleanup:
-
Alert Personnel: Notify others in the lab.
-
Don PPE: Wear your full PPE.
-
Contain the Spill: For a solid spill, carefully sweep the material to avoid generating dust. For a small liquid spill, use a chemical spill kit with an inert absorbent (like vermiculite or sand). Do not use combustible materials like paper towels to absorb TFA.
-
Collect Waste: Place all cleanup materials into a compatible container, label it as hazardous waste with the spilled chemical's name, and arrange for EHS pickup.
-
Decontaminate: Clean the spill area with soap and water after the bulk of the material has been removed.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving H-Cys(4-methoxytrityl)-OH.
Caption: Decision workflow for H-Cys(4-methoxytrityl)-OH waste segregation.
Conclusion: Fostering a Culture of Safety
The responsible disposal of H-Cys(4-methoxytrityl)-OH is a multi-faceted process that hinges on a thorough understanding of the chemical's properties and a strict adherence to institutional safety protocols. By treating the compound and all associated materials as hazardous chemical waste and meticulously segregating waste streams, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for waste disposal in your facility.
References
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Environmental Health & Safety. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from a source providing the LCSS for Trifluoroacetic Acid.
- Amherst College. (2024, April 2). Standard Operation Procedures for Working with Trifluoroacetic Acid. Chemical and Laboratory Safety. Retrieved from a source providing the Amherst College SOP.
- University of Connecticut. (n.d.). Standard Operating Procedure: Trifluoroacetic Acid (TFA) and its Salts. Environmental Health & Safety.
- Australian Government Department of Health. (2019, December 12). Cysteine and its salts: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.
- Sigma-Aldrich. (n.d.). Fmoc-Cys(4-methoxytrityl)-OH Product Page (alternative). Retrieved from a Sigma-Aldrich product page for Fmoc-Cys(4-methoxytrityl)-OH.
- neoFroxx. (2023, September 19). L-Cysteine for cell biology - Safety Data Sheet.
- Redox. (2025, September 23). Safety Data Sheet L-Cysteine Hydrochloride Monohydrate.
- Tersus Environmental. (2022, April 19). SAFETY DATA SHEET L-Cysteine, Free Base.
- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
-
Aapptec Peptides. (n.d.). Fmoc-Cys(Mmt)-OH [177582-21-7]. Retrieved from [Link]
- MP Biomedicals. (2020, July 14). Safety Data Sheet L-Cysteine Hydrochloride Monohydrate.
- Fisher Scientific. (2009, July 22). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Chemlyte Solutions. (n.d.). Fmoc-Cys(4-methoxytrityl)-OH, CasNo.177582-21-7.
- Bachem. (n.d.). Fmoc-Cys(4-methoxytrityl)-OH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

